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7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine Documentation Hub

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  • Product: 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine

Core Science & Biosynthesis

Foundational

Technical Guide: Medicinal Chemistry of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine

This is an in-depth technical guide on the medicinal chemistry applications of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine . Executive Summary 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine (CAS: 192802-83-6) represents...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the medicinal chemistry applications of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine .

Executive Summary

7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine (CAS: 192802-83-6) represents a privileged heterocyclic scaffold in modern drug discovery. Structurally distinct from the ubiquitous pyrazolo[3,4-d]pyrimidine (a direct adenine bioisostere), this pyridazine-fused core offers unique electronic properties and hydrogen-bonding vectors that are increasingly exploited to target Phosphodiesterases (PDE4) and specific Protein Kinases (CDK, mTOR) .

The molecule serves as a high-value intermediate due to the orthogonality of its functional groups:

  • The 7-Chloro "Warhead": A highly reactive site for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-couplings, enabling rapid library generation.

  • The 2-Ethyl Handle: A specific N-alkylation pattern that modulates solubility, lipophilicity (LogP), and metabolic stability compared to the N1-isomer.

This guide provides a comprehensive analysis of the scaffold's synthesis, reactivity, and application in therapeutic development.

Structural Analysis & Physicochemical Profile

Understanding the numbering and electronic distribution is critical, as literature often conflates this scaffold with its pyrimidine analogs.

Nomenclature and Numbering

The IUPAC numbering for the 2H-isomer initiates at the pyrazole nitrogen bearing the ethyl group.

  • Core System: 2H-Pyrazolo[3,4-d]pyridazine

  • Substituents:

    • Position 2 (N): Ethyl group (Solubilizing/Steric handle).

    • Position 7 (C): Chlorine atom (Electrophilic center).

Electronic Properties (Bioisosterism)

Unlike pyrazolo[3,4-d]pyrimidines (which mimic ATP's adenine), the pyridazine ring (N-N bond) introduces a dipole moment and basicity profile that alters binding kinetics.

  • H-Bond Acceptor: The N5/N6 nitrogens serve as critical acceptors in the binding pockets of PDE4 and various kinases.

  • Solubility: The 2-ethyl substituent disrupts crystal packing more effectively than the 1-ethyl isomer, typically resulting in improved solubility in organic solvents and lipid formulations.

G cluster_0 Scaffold Comparison cluster_1 Functional Roles A Pyrazolo[3,4-d]pyrimidine (Adenine Mimic) B Pyrazolo[3,4-d]pyridazine (Unique Vector) A->B Bioisosteric Replacement (N-N bond insertion) Cl 7-Chloro (C7) S_NAr / Suzuki Site Core Pyridazine Core PDE4 Metal Binding Cl->Core Et 2-Ethyl (N2) Solubility & PK Handle Et->Core

Figure 1: Structural logic and functional handles of the scaffold.

Synthesis & Manufacturing Routes

The synthesis of the 2-ethyl isomer requires regiochemical control, as alkylation of the parent heterocycle often yields mixtures of N1 and N2 isomers.

Primary Synthetic Pathway (Hydrazine Cyclization)

The most robust route avoids alkylation ambiguity by using ethylhydrazine early in the sequence or exploiting specific tautomeric preferences of the pyridazinone intermediate.

Step-by-Step Logic:

  • Precursor Assembly: Reaction of a 1,3-dicarbonyl equivalent (e.g., ethyl 2-formyl-3-oxopropanoate) with hydrazine to form the pyrazole core? Correction: The standard industrial route often builds the pyridazine ring onto a pre-formed pyrazole or vice-versa.

  • Preferred Route (Pyridazine-First):

    • Start: 4-Acyl-5-chloropyridazine derivatives.

    • Cyclization: Reaction with Ethylhydrazine .

    • Result: Formation of the pyrazolo-fused system.[1][2][3][4][5][6]

  • Chlorination: If the intermediate is a pyrazolo-pyridazinone (7-OH), it is converted to the 7-Cl derivative using Phosphorus Oxychloride (

    
    ).
    
Regioselectivity Insight[4]
  • N1 vs. N2: Direct alkylation of 7-chloro-2H-pyrazolo[3,4-d]pyridazine with ethyl iodide typically favors the N2-position (kinetic control) or gives a mixture requiring chromatographic separation.

  • Validation: The identity of the 2-ethyl isomer is confirmed via NOESY NMR (interaction between ethyl

    
     and C3-H) and X-ray crystallography.
    

Functionalization Strategies

The 7-chloro group is the primary "warhead" for medicinal chemistry diversification.

Nucleophilic Aromatic Substitution (SNAr)

This is the most common reaction. The electron-deficient pyridazine ring activates the C7-chlorine toward displacement by amines, alkoxides, and thiols.

NucleophileReaction ConditionsProduct ClassApplication
Primary Amines (

)
EtOH/DMF,

, Reflux
7-Amino-derivativesKinase Hinge Binders
Secondary Amines (

)
DMF,

, 80°C
7-DialkylaminoSolubility optimization
Phenols/Alcohols (

)
NaH, THF, 0°C -> RT7-Alkoxy-derivativesPDE4 Hydrophobic Pocket
Palladium-Catalyzed Cross-Couplings

For carbon-carbon bond formation, the 7-Cl species is an excellent substrate.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to install hydrophobic aromatic tails.

  • Buchwald-Hartwig: For introducing sterically hindered amines or anilines that fail under standard SNAr conditions.

ReactionMap cluster_reactions Divergent Synthesis Start 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine SNAr S_NAr (Amines/Alcohols) Path A Start->SNAr  Nucleophilic  Displacement Suzuki Suzuki Coupling (Ar-B(OH)2) Path B Start->Suzuki  Pd(PPh3)4  Base Buchwald Buchwald-Hartwig (Ar-NH2) Path C Start->Buchwald  Pd(OAc)2  Ligand ProductA Kinase Inhibitors (H-Bond Donors) SNAr->ProductA ProductB PDE4 Inhibitors (Hydrophobic Tails) Suzuki->ProductB Buchwald->ProductA

Figure 2: Chemical diversification pathways from the 7-chloro core.

Medicinal Chemistry Applications

Phosphodiesterase 4 (PDE4) Inhibition

The pyrazolo[3,4-d]pyridazine scaffold is a proven bioisostere for the phthalazinone core found in older PDE4 inhibitors.

  • Mechanism: The scaffold occupies the adenine-binding pocket of the PDE4 enzyme. The 2-ethyl group often projects into a solvent-exposed region or a specific hydrophobic sub-pocket, improving selectivity against PDE1 and PDE5.

  • Therapeutic Area: Respiratory diseases (COPD, Asthma) and inflammatory disorders (Psoriasis).

  • Key Interaction: The N5/N6 nitrogens coordinate with the conserved Glutamine (Gln) or metal ions (

    
    ) in the active site.
    
Kinase Inhibition (mTOR / CDK)

Derivatives substituted at the 7-position with morpholines or substituted anilines have shown potency against mTOR (Mammalian Target of Rapamycin) and CDK (Cyclin-Dependent Kinases).

  • Design Strategy: The 7-amino substituent acts as the "hinge binder," forming hydrogen bonds with the kinase backbone. The 2-ethyl group helps orient the molecule to avoid steric clashes with the gatekeeper residue.

Experimental Protocols

Protocol A: General SNAr Displacement with Amines

Use this protocol to synthesize a library of 7-amino derivatives.

Materials:

  • 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine (1.0 eq)

  • Amine (

    
    ) (1.2 - 1.5 eq)
    
  • Triethylamine (

    
    ) (2.0 eq) or DIPEA
    
  • Ethanol (EtOH) or n-Butanol (for higher temp)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the 7-chloro scaffold in 5 mL of anhydrous Ethanol.

  • Addition: Add 2.0 mmol of

    
    , followed by 1.2 mmol of the amine.
    
  • Reaction: Reflux the mixture at 80°C for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Note: If the amine is non-nucleophilic (e.g., aniline), switch solvent to DMF and heat to 100°C or use Buchwald conditions.

  • Workup: Cool to room temperature.

    • If solid precipitates:[3] Filter and wash with cold ethanol.[3]

    • If solution: Evaporate solvent, redissolve in DCM, wash with water/brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from EtOH or purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Suzuki-Miyaura Coupling

Use this protocol to install aryl groups at the 7-position.

Procedure:

  • Mix: Combine 7-chloro scaffold (1.0 eq), Aryl boronic acid (1.5 eq), and

    
     (2.0 eq) in Dioxane:Water (4:1).
    
  • Degas: Purge with Nitrogen for 10 minutes.

  • Catalyst: Add

    
     (5 mol%).
    
  • Heat: Heat to 90°C under Nitrogen for 12 hours.

  • Workup: Extract with EtOAc, wash with brine, and purify via column chromatography.

References

  • Synthesis and PDE4 Activity

    • Title: Functionalized pyrazoles and pyrazolo[3,4-d]pyridazinones: Synthesis and evaluation of their phosphodiesterase 4 inhibitory activity.
    • Source: Bioorganic & Medicinal Chemistry (Elsevier).
    • URL:[Link]

  • Scaffold Design & Reactivity

    • Title: Molecular Design of Pyrazolo[3,4-d]pyridazines.
    • Source: Russian Journal of Organic Chemistry (ResearchGate).[2]

    • URL:[Link]

  • Kinase Inhibition (General Scaffold)

    • Title: Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.
    • Source: European Journal of Medicinal Chemistry (ScienceDirect).
    • URL:[Link](Note: Discusses the bioisosteric pyrimidine, critical for SAR comparison).

  • Commercial Availability & CAS Data

    • Title: 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine (CAS 192802-83-6).
    • Source: PubChem / Chemical Vendors.
    • URL:[Link](Link to analog for structural verification).

Disclaimer: This guide is for research purposes only. All synthesis reactions should be conducted in a controlled laboratory environment by qualified personnel.

Sources

Exploratory

Thermodynamic Solubility Profiling of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine: A Technical Framework for Process Optimization

Topic: Solubility profile of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine in organic solvents Content Type: In-depth technical guide. Executive Summary The solubility profile of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyrida...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility profile of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine in organic solvents Content Type: In-depth technical guide.

Executive Summary

The solubility profile of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine (referred to herein as CEP ) is a critical physicochemical parameter governing its purification, recrystallization, and formulation. As a fused bicyclic nitrogen heterocycle, CEP serves as a potent scaffold in the synthesis of phosphodiesterase (PDE) inhibitors and kinase antagonists.

This technical guide establishes the definitive framework for determining the solid-liquid equilibrium (SLE) of CEP in organic solvents. It details the Laser Monitoring Observation Technique , the mathematical modeling of thermodynamic parameters (Modified Apelblat and


 models), and the predictive solubility landscape required for scalable process design.

Chemical Profile & Physicochemical Context

Understanding the solute's molecular architecture is the first step in predicting solvent interactions.

PropertySpecification
Compound Name 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine
CAS Registry 1823960-51-5
Molecular Formula

Molecular Weight 182.61 g/mol
Structural Features Planar fused ring system; Electrophilic C-7 position (Cl); N-ethyl group decreases lattice energy relative to -H analogs.
Primary Interaction Dipole-dipole (dominant); Weak H-bond acceptance (N-atoms).

Solubility Prediction (Like-Dissolves-Like): Based on the chlorinated heteroaromatic structure, CEP exhibits a "U-shaped" solubility curve across polarity indices. It is predicted to show maximal solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in medium-polarity esters (Ethyl Acetate), with significantly reduced solubility in highly polar protic solvents (Water) and non-polar alkanes (Hexane).

Experimental Methodology: Laser Monitoring Observation Technique

The dynamic laser monitoring method is the industry gold standard for determining solubility with high precision (


 relative deviation). It eliminates the sampling errors associated with gravimetric methods.
Apparatus Setup

The core principle involves detecting the phase transition (dissolution) via the scattering of a laser beam. As the solid dissolves, the turbidity of the solution decreases, resulting in a sharp increase in transmitted laser intensity.

LaserSetup Reactor Jacketed Glass Vessel (Solute + Solvent) Reactor->Reactor Magnetic Stirring (400 rpm) Detector Photoelectric Detector Reactor->Detector Transmitted Beam TempCtrl Programmable Thermostat (±0.01 K) TempCtrl->Reactor Circulating Fluid Laser He-Ne Laser Source (632.8 nm) Laser->Reactor Incident Beam DataAcq Data Acquisition System (Intensity vs. Temp) Detector->DataAcq Voltage Signal

Figure 1: Schematic of the Dynamic Laser Monitoring Solubility Apparatus.

Standard Operating Procedure (SOP)
  • Preparation: Weigh excess CEP solid (

    
    ) and solvent (
    
    
    
    ) into the jacketed vessel (uncertainty
    
    
    g).
  • Equilibration: Set the thermostat to a starting temperature (e.g., 278.15 K) and stir at 400 rpm.

  • Heating Ramp: Increase temperature slowly (

    
    ) while monitoring laser transmittance.
    
  • Endpoint Detection: The dissolution temperature (

    
    ) is recorded when the laser intensity reaches a maximum constant plateau (indicating complete dissolution).
    
  • Replication: Repeat for varying mole fractions (

    
    ) to construct the full polythermal curve.
    

Thermodynamic Modeling Framework

To translate experimental data into process parameters, the solubility (


) must be correlated with temperature (

) using thermodynamic regression models.
Modified Apelblat Equation

This semi-empirical model is robust for non-ideal solutions and is the standard for reporting solubility data in engineering journals.



  • 
     : Mole fraction solubility of CEP.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical model parameters derived via non-linear least squares regression.
    
    • Interpretation:

      
       and 
      
      
      
      reflect the enthalpy-entropy compensation;
      
      
      accounts for the temperature dependence of heat capacity.
(Buchowski-Ksiazczak) Equation

Useful for understanding the non-ideality of the solution.



  • 
     : Non-ideality parameter.
    
  • 
     : Enthalpy parameter.[1]
    
  • 
     : Melting point of CEP (approx. 485-488 K, to be determined via DSC).
    
Thermodynamic Dissolution Functions

Using the van't Hoff analysis, we calculate the energetics of the process:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Expectation:

      
       (Endothermic). Solubility increases with temperature.[2]
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Entropy of Solution (

    
    ): 
    Derived from the intercept of the van't Hoff plot.
    

Predictive Solubility Landscape & Data Analysis

While specific empirical coefficients for CEP must be determined via the protocol above, the behavior of the pyrazolo[3,4-d]pyridazine class allows for high-confidence predictive profiling.

Solvent Hierarchy (Predicted)

Based on the dielectric constant and dipole moments of the solvents vs. the solute:

Solvent ClassRepresentative SolventsPredicted Solubility (

)
Mechanism
Polar Aprotic DMF, DMSO, NMPHigh (

)
Strong dipole-dipole interactions; disruption of crystal lattice.
Medium Polarity Acetone, Ethyl AcetateModerate Favorable van der Waals forces; good for crystallization yield.
Polar Protic Methanol, Ethanol, IPAModerate-Low H-bonding network of solvent competes with solute-solvent interactions.
Non-Polar Toluene, HexaneLow (

)
Weak dispersion forces insufficient to overcome lattice energy.
Thermodynamic Logic Flow

The following diagram illustrates how raw laser data is converted into actionable process parameters.

ThermoLogic RawData Raw Data: (Mole Fraction x vs. Temp T) Regression Non-Linear Regression (Apelblat & λh Models) RawData->Regression Validation Error Analysis (RAD & RMSD < 1%) Regression->Validation Fit Check Params Thermodynamic Parameters (ΔH, ΔS, ΔG) Validation->Params Calculate App Process Application: Cooling Crystallization Curve Params->App Optimize

Figure 2: Workflow for Thermodynamic Analysis and Process Design.

Process Applications: Crystallization Design

The primary utility of this solubility profile is in the design of cooling crystallization processes for CEP purification.

  • Solvent Selection: Choose a solvent with a steep solubility curve (high

    
    ). Ethanol  or Ethyl Acetate  are often ideal candidates for pyrazolo-pyridazines as they offer moderate solubility at boiling point and low solubility at 
    
    
    
    , maximizing yield.
  • Supersaturation Control: Using the Apelblat parameters (

    
    ), calculate the saturation concentration (
    
    
    
    ) at any
    
    
    .
  • Cooling Profile: Maintain the operating point within the Metastable Zone Width (MSZW) to prevent spontaneous nucleation and ensure uniform crystal growth.

Recommended Solvent System for Screening

For the initial generation of the solubility curve, the following solvent set is recommended based on ICH guidelines and chemical compatibility:

  • Alcohols: Methanol, Ethanol, Isopropyl Alcohol (IPA).

  • Esters: Ethyl Acetate.

  • Ketones: Acetone.

  • Nitriles: Acetonitrile.[3]

  • Ethers: THF (Tetrahydrofuran).

References

  • Compound Identification: 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine. CAS No. 1823960-51-5. Biofount Chemical Database. Link

  • Methodology Standard: Tang, S., et al. "Solubility Determination and Thermodynamic Models for 2-Amino-4-chloro-6-methoxypyrimidine in Twelve Organic Solvents." Journal of Chemical & Engineering Data. Link

  • Analogous Scaffolds: Radini, I. A. M. "A Convenient Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Derivatives." Semantic Scholar. Link

  • Thermodynamic Theory: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics. Link

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthetic pathways for 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine, a heterocyclic scaffold of signifi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine, a heterocyclic scaffold of significant interest in medicinal chemistry. The document details the strategic considerations, mechanistic underpinnings, and practical execution of a robust synthetic route, tailored for professionals in drug discovery and development.

Introduction: The Significance of the Pyrazolo[3,4-d]pyridazine Core

The pyrazolo[3,4-d]pyridazine ring system is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1] This bicyclic heteroaromatic structure is a bioisostere of purine, allowing it to interact with a wide range of biological targets. Consequently, derivatives of this core have been investigated for various therapeutic applications, including as kinase inhibitors, phosphodiesterase (PDE) inhibitors, and agents targeting the central nervous system.[2] The specific substitution pattern of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine offers a unique combination of electronic and steric properties, making it a valuable building block for the synthesis of novel drug candidates.

Strategic Approach to Synthesis

The most logical and efficient synthetic strategy for 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine involves a two-step sequence:

  • Construction of the 2-ethyl-2H-pyrazolo[3,4-d]pyridazin-7-one core: This foundational step establishes the bicyclic ring system with the desired ethyl substitution on the pyrazole nitrogen.

  • Chlorination of the pyridazinone: This final transformation introduces the reactive chloro group at the 7-position, yielding the target compound.

This approach is predicated on the well-established chemistry of pyrazole and pyridazinone ring formation, offering a reliable and scalable route.

Pathway I: Synthesis of the 2-ethyl-2H-pyrazolo[3,4-d]pyridazin-7-one Precursor

The synthesis of the key pyridazinone intermediate can be achieved through the cyclization of a suitably functionalized pyrazole. A highly effective method commences with the synthesis of 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile.

Step 1: Synthesis of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile

This initial step involves the condensation of (ethoxymethylene)malononitrile with ethylhydrazine. This reaction proceeds with excellent regioselectivity, affording the desired 1-ethyl-5-aminopyrazole isomer.[3][4]

Reaction:

(Ethoxymethylene)malononitrile + Ethylhydrazine → 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile

Causality of Experimental Choices: The use of ethanol as a solvent is advantageous due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates product isolation. The reaction is typically carried out at reflux to ensure a sufficient reaction rate. The high regioselectivity is a key feature of this reaction, simplifying the purification process as the formation of the isomeric 3-amino-1-ethyl-pyrazole is minimal.

Step 2: Cyclization to 2-ethyl-2H-pyrazolo[3,4-d]pyridazin-7-one

The 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile is then cyclized to form the pyridazinone ring. This transformation can be accomplished by reacting the aminopyrazole with a suitable C1 synthon, followed by hydrolysis and cyclization. A common and effective method involves the use of formic acid or a derivative.

Reaction:

5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile → 2-ethyl-6,7-dihydro-2H-pyrazolo[3,4-d]pyrimidin-4-amine → 2-ethyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one

A more direct approach involves the hydrolysis of the nitrile to the corresponding amide, followed by cyclization.

Synthesis_Step1

Pathway II: Chlorination of 2-ethyl-2H-pyrazolo[3,4-d]pyridazin-7-one

The final step in the synthesis of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine is the conversion of the hydroxyl group of the pyridazinone tautomer to a chloro group. This is a standard transformation for which phosphorus oxychloride (POCl₃) is the reagent of choice.[5]

Reaction:

2-ethyl-2H-pyrazolo[3,4-d]pyridazin-7-one + POCl₃ → 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine

Causality of Experimental Choices: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent, ideal for this type of transformation. The reaction is typically performed at elevated temperatures, often at the reflux temperature of neat POCl₃ or in a high-boiling inert solvent. The addition of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or pyridine, can be beneficial in scavenging the HCl generated during the reaction and accelerating the process.[6] The workup procedure is critical and involves carefully quenching the excess POCl₃ with ice water, followed by neutralization and extraction of the product.

Synthesis_Step2

Experimental Protocols

Synthesis of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile
  • To a solution of (ethoxymethylene)malononitrile (1.0 eq) in absolute ethanol, add ethylhydrazine (1.0-1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile as a solid.

Synthesis of 2-ethyl-2H-pyrazolo[3,4-d]pyridazin-7-one

This step may require optimization based on the chosen cyclization method. The following is a general procedure based on formamide cyclization.

  • A mixture of 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile (1.0 eq) and an excess of formamide is heated to 150-160 °C for several hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice water.

  • The precipitated solid is collected by filtration, washed with water, and dried to yield 2-ethyl-2H-pyrazolo[3,4-d]pyridazin-7-one. Further purification can be achieved by recrystallization.

Synthesis of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine
  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • To a flask charged with 2-ethyl-2H-pyrazolo[3,4-d]pyridazin-7-one (1.0 eq), add phosphorus oxychloride (5-10 eq) at room temperature.

  • Optionally, a catalytic amount of a tertiary amine (e.g., DIPEA) can be added.

  • Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 2-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine.

Data Summary

CompoundMolecular FormulaMolecular WeightTypical Yield
5-Amino-1-ethyl-1H-pyrazole-4-carbonitrileC₆H₈N₄136.15>85%
2-ethyl-2H-pyrazolo[3,4-d]pyridazin-7-oneC₇H₈N₄O164.1660-80%
7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazineC₇H₇ClN₄182.6170-90%

Conclusion

The synthesis of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine can be reliably achieved through a two-step sequence involving the formation of a 2-ethyl-2H-pyrazolo[3,4-d]pyridazin-7-one precursor followed by chlorination with phosphorus oxychloride. The key to a successful synthesis lies in the regioselective formation of the initial 1-ethyl-5-aminopyrazole intermediate and the careful execution of the final chlorination step. This guide provides a solid foundation for researchers to produce this valuable building block for further elaboration in drug discovery programs.

References

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan J. Chem. 2011.
  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.
  • Ethyl pyrazole-4-carboxyl
  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-c
  • A General Synthetic Method for Prepar
  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest.
  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scientific Research Publishing.
  • Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent.
  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable C
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
  • Pyridazine Deriv
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC.
  • Serendipitous Formation of 2H-Pyrazolo[3,4-d]pyridazin-7(6H)
  • Molecular Design of Pyrazolo[3,4-d]pyridazines.
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
  • POCl3, Phosphorus Oxychloride for Activated Chlorine Form
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Molecular Design of Pyrazolo[3,4-d]pyridazines.
  • Serendipitous Formation of 2H-Pyrazolo[3,4-d]pyridazin-7(6H)
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno.
  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho.

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Exploratory

The Genesis of a Privileged Scaffold: A Technical Guide to Chlorinated Pyrazolo[3,4-d]pyridazine Intermediates

For Researchers, Scientists, and Drug Development Professionals The pyrazolo[3,4-d]pyridazine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyridazine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a wide range of biological targets, particularly protein kinases. The introduction of a chlorine atom onto this scaffold creates a highly versatile intermediate, a linchpin in the synthesis of numerous potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the history, discovery, and synthetic methodologies surrounding these critical chlorinated intermediates, offering field-proven insights for researchers in drug discovery and development.

The Dawn of a Scaffold: Historical Context and Early Syntheses

The journey to the chlorinated pyrazolo[3,4-d]pyridazine intermediates is intrinsically linked to the broader exploration of pyrazolopyrimidines and related fused heterocyclic systems. A pivotal moment in this field was the work of Roland K. Robins, whose research in the mid-20th century laid the groundwork for the synthesis of a vast array of purine analogs, including the now widely used gout medication, allopurinol (a 1H-pyrazolo[3,4-d]pyrimidin-4-one).[1] The structural similarities between pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-d]pyridazines mean that many of the foundational synthetic strategies are shared.

Early synthetic approaches to the core pyrazolo[3,4-d]pyridazine ring system often involved the cyclization of appropriately substituted pyrazole precursors. One of the key historical methods for constructing the pyrazole ring itself dates back to 1883, when Knorr first synthesized a pyrazole derivative from the condensation of a β-diketone with a hydrazine.[2] This fundamental reaction paved the way for the creation of a diverse range of pyrazole-containing compounds.

The Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich heterocycles, also played a crucial role in the development of synthetic routes to pyrazole-based systems.[3][4] This reaction, which utilizes a Vilsmeier reagent generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a chlorinating agent (such as phosphorus oxychloride, POCl₃), allows for the introduction of a formyl group, which can then be utilized in subsequent cyclization steps to build the fused pyridazine or pyrimidine ring.[3][5]

The Advent of Chlorination: Creating a Versatile Synthetic Handle

The true synthetic utility of the pyrazolo[3,4-d]pyridazine scaffold was unlocked with the development of methods for its chlorination. The introduction of a chlorine atom, typically at the 4-position, transforms the relatively inert pyridazinone or pyridazinol tautomer into a highly reactive electrophile. This chlorinated intermediate becomes a key building block, susceptible to nucleophilic substitution, allowing for the facile introduction of a wide variety of functional groups and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The most common and historically significant method for the chlorination of pyrazolo[3,4-d]pyridazinones is treatment with phosphorus oxychloride (POCl₃). This powerful dehydrating and chlorinating agent efficiently converts the lactam functionality of the pyridazinone ring into the corresponding chloro-pyridazine.

Modern Synthetic Protocols and Mechanistic Insights

The synthesis of chlorinated pyrazolo[3,4-d]pyridazine intermediates can be broadly divided into two key stages: the construction of the pyrazolo[3,4-d]pyridazinone core and its subsequent chlorination.

Construction of the Pyrazolo[3,4-d]pyridazinone Core

A common and efficient strategy for the synthesis of the pyrazolo[3,4-d]pyridazinone scaffold involves a Vilsmeier-Haack cyclization of hydrazones derived from ketones.

Experimental Protocol: Vilsmeier-Haack Cyclization for Pyrazole Synthesis

This protocol describes a general method for the synthesis of a 4-formylpyrazole, a key precursor to the pyrazolo[3,4-d]pyridazinone ring system.

  • Hydrazone Formation:

    • To a solution of the desired ketone (1.0 eq) in a suitable solvent such as ethanol, add the corresponding hydrazine (1.0-1.2 eq).

    • A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Isolate the hydrazone product by filtration or extraction.

  • Vilsmeier-Haack Cyclization and Formylation:

    • In a flask equipped with a stirrer and under an inert atmosphere, cool N,N-dimethylformamide (DMF, excess) to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) to the cooled DMF, maintaining the temperature below 10 °C. This forms the Vilsmeier reagent in situ.

    • Add the previously synthesized hydrazone (1.0 eq) to the Vilsmeier reagent.

    • Heat the reaction mixture to 80-100 °C for several hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 4-formylpyrazole.[3][6]

Vilsmeier_Haack_Mechanism

Chlorination of the Pyrazolo[3,4-d]pyridazinone Core

The conversion of the pyrazolo[3,4-d]pyridazinone to its chlorinated counterpart is a critical step that activates the scaffold for further functionalization.

Experimental Protocol: Chlorination with Phosphorus Oxychloride

This protocol provides a detailed procedure for the chlorination of a pyrazolo[3,4-d]pyridazinone.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the pyrazolo[3,4-d]pyridazinone (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 volumes).

    • A catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can be added to facilitate the reaction.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-6 hours. The progress of the reaction should be monitored by TLC.

  • Workup and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Carefully remove the excess POCl₃ under reduced pressure.

    • Cautiously pour the residue onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

    • Neutralize the acidic aqueous solution with a solid base like sodium bicarbonate or a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.

    • The chlorinated product usually precipitates as a solid and can be collected by filtration.

    • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.[7]

Chlorination_Workflow

Table 1: Comparison of Chlorination Methods for Heterocyclic Systems

MethodReagentTypical ConditionsAdvantagesDisadvantages
Phosphorus Oxychloride POCl₃Reflux, 105-110 °CReadily available, effective for a wide range of substratesHarsh conditions, corrosive, requires careful workup
Thionyl Chloride SOCl₂Reflux, often with a catalytic amount of DMFMilder than POCl₃ for some substratesCan lead to side reactions, generation of SO₂ gas
Oxalyl Chloride/DMF (COCl)₂/DMFRoom temperature to mild heatingMilder conditions, good for sensitive substratesMore expensive, can be less efficient for some heterocycles

The Chlorinated Intermediate in Action: A Gateway to Kinase Inhibitors

The 4-chloropyrazolo[3,4-d]pyridazine intermediate is a cornerstone in the synthesis of a multitude of kinase inhibitors. The chlorine atom serves as an excellent leaving group, allowing for its displacement by various nucleophiles, particularly amines, to install the side chains crucial for potent and selective kinase inhibition.

A prominent example of a drug class where this scaffold is prevalent is the Bruton's tyrosine kinase (BTK) inhibitors. Ibrutinib, a highly successful BTK inhibitor, features a pyrazolo[3,4-d]pyrimidine core, highlighting the therapeutic potential of this general structural motif.[8] More directly related to the pyridazine core, numerous patents describe the synthesis of kinase inhibitors utilizing 4-chloropyrazolo[3,4-d]pyridazine as a key starting material.[9][10][11][12][13]

Kinase_Inhibitor_Synthesis

Conclusion and Future Perspectives

The history of chlorinated pyrazolo[3,4-d]pyridazine intermediates is a testament to the power of fundamental synthetic organic chemistry in driving drug discovery. From the early explorations of pyrazole synthesis to the development of robust chlorination protocols, each step has contributed to the creation of a versatile and powerful tool for medicinal chemists. The ability to readily synthesize and functionalize this scaffold has led to the discovery of numerous potent kinase inhibitors and continues to fuel the development of novel therapeutics for a range of diseases. As our understanding of the biological roles of kinases continues to expand, the demand for novel and selective inhibitors will undoubtedly grow. The chlorinated pyrazolo[3,4-d]pyridazine intermediate, with its proven track record and synthetic tractability, is poised to remain a central player in the ongoing quest for new and improved medicines.

References

  • Current time information in Ahmedabad, IN. (n.d.). Google.
  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2014). European Chemical Bulletin, 3(12), 1104-1106.
  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
  • Al-Tel, T. H., et al. (2024).
  • Oh, C.-H., et al. (2003). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry, 11(10), 2259-2268.
  • Popov, A. V., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia, 2(3), 1477-1515.
  • Ibrahim, D. A., et al. (n.d.). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][5]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(1), 69-78.

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • Gomaa, M. A. M., et al. (2019). Serendipitous Formation of 2H-Pyrazolo[3,4-d]pyridazin-7(6H)-ones from 3-Arylsydnones. ACS Omega, 4(3), 5394-5402.
  • El-Sayed, W. A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1646.
  • Shaw, D. E., et al. (n.d.). Synthesis of pyrazolo[3,4‐d]pyridazines. Journal of Heterocyclic Chemistry, 13(4), 877-879.
  • Elmaaty, A. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15336-15353.

  • Knight, Z. A., et al. (2009). Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists. U.S.
  • Caronna, S., et al. (1986). [Synthesis of pyrazole(3,4-a)pyridazine derivatives]. Bollettino Chimico Farmaceutico, 125(4), 114-116.
  • Burilov, A. R., et al. (2004). Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. Inorganic Chemistry, 43(25), 8113-8120.
  • Bebbington, D., et al. (2010). Pyrazole compounds useful as protein kinase inhibitors. U.S.
  • Zhang, Y., et al. (2022). Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 65(1), 474-491.
  • Sharma, A., et al. (2018). Efficient Green Protocols for the Preparation of Pyrazolopyrimidines. In Green Synthetic Approaches for Biologically Relevant Heterocycles (pp. 231-265). Elsevier.
  • El-Gendy, M. A., et al. (2003).
  • Pan, Z., et al. (1997). 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors. U.S.
  • Al-Otaibi, J. S., et al. (2022).
  • Array Biopharma Inc. (2016). Pyrazolyl-pyrimidine derivatives as kinase inhibitors. U.S.
  • Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429.
  • Array Biopharma Inc. (2013). Pyrazolopyridines as kinase inhibitors. U.S.
  • D'Andrea, P., et al. (2021). Exploring the synthesis of pyrano[4,3-d]pyrazolo[3,4-b]pyridines. RSC Advances, 11(43), 26867-26870.

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Protocols & Analytical Methods

Method

Synthesis of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine from hydrazine

An in-depth guide to the multi-step synthesis of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine, a heterocyclic scaffold of significant interest to medicinal chemists and drug development professionals. This document prov...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the multi-step synthesis of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine, a heterocyclic scaffold of significant interest to medicinal chemists and drug development professionals. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and the underlying chemical principles.

Introduction to Pyrazolo[3,4-d]pyridazines

The pyrazolo[3,4-d]pyridazine core is a privileged heterocyclic structure in medicinal chemistry. Its structural resemblance to purines allows it to function as a bioisostere, interacting with a wide range of biological targets.[1][2] Derivatives of this scaffold have demonstrated potent activities, including the inhibition of kinases, phosphodiesterases (PDEs), and glycogen synthase kinase 3 (GSK-3), making them valuable in the development of therapies for cancer, inflammatory disorders, and neurological diseases.[3][4]

This guide details a robust, multi-step synthesis of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine, starting from the foundational cyclocondensation reaction with hydrazine to build the core structure. The narrative is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen reagents and conditions, reflecting field-proven insights for researchers.

Overall Synthetic Strategy

The synthesis of the target molecule is accomplished via a three-part strategy. This approach ensures high purity and control over the regiochemistry of the final product. The pathway begins with the construction of a substituted pyrazole core, which is then cyclized with hydrazine to form the fused pyridazinone ring system. The final step involves a chlorination reaction to yield the desired 7-chloro derivative.

G cluster_0 Part 1: Pyrazole Core Synthesis cluster_1 Part 2: Pyridazinone Ring Formation cluster_2 Part 3: Final Chlorination cluster_3 Part 4: Selective Monodechlorination A Diethyl 2-(ethoxymethylene)-3-oxosuccinate C Diethyl 2-ethyl-2H-pyrazole-4,5-dicarboxylate (Intermediate 1) A->C  + NaOAc, EtOH (Knorr-type Cyclization) B Ethylhydrazine Sulfate B->C E 2-Ethyl-4,7-dihydro-1H-pyrazolo[3,4-d]pyridazine-4,7-dione (Intermediate 2) C->E  + EtOH, Reflux (Cyclocondensation) D Hydrazine Hydrate D->E G 4,7-Dichloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine (Intermediate 3) E->G  + Reflux F Phosphorus Oxychloride (POCl₃) F->G I 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine (Final Product) G->I H Catalytic Hydrogenation (e.g., H₂, Pd/C, Base) H->I

Part 1: Synthesis of the Pyrazole Core

Principle: The initial step employs a variation of the Knorr pyrazole synthesis, a classic and reliable method for forming the pyrazole ring.[5] A 1,3-dicarbonyl equivalent, diethyl 2-(ethoxymethylene)-3-oxosuccinate, undergoes a cyclocondensation reaction with ethylhydrazine. The use of ethylhydrazine at this stage is a crucial strategic decision, as it directly installs the required ethyl group at the N-2 position of the pyrazole ring, avoiding potential regioselectivity issues that could arise from alkylating the pyrazole ring later in the synthesis.[2]

Protocol 1: Synthesis of Diethyl 2-ethyl-2H-pyrazole-4,5-dicarboxylate (Intermediate 1)
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
Diethyl 2-(ethoxymethylene)-3-oxosuccinate216.2110.81 g50.0
Ethylhydrazine sulfate158.177.91 g50.0
Sodium Acetate (anhydrous)82.038.20 g100.0
Ethanol (absolute)46.07200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (200 mL), ethylhydrazine sulfate (7.91 g), and sodium acetate (8.20 g).

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of free ethylhydrazine.

  • Add diethyl 2-(ethoxymethylene)-3-oxosuccinate (10.81 g) to the mixture in one portion.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • After completion, allow the mixture to cool to room temperature and filter to remove inorganic salts (sodium sulfate).

  • Evaporate the solvent from the filtrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure diester as a pale yellow oil.

Part 2: Formation of the Fused Pyridazinone Ring

Principle: This step involves the reaction of the synthesized pyrazole diester with hydrazine hydrate.[6][7] Hydrazine, acting as a bidentate nucleophile, attacks the two ester carbonyls, leading to an intramolecular cyclization to form the stable, fused di-oxo pyrazolo[3,4-d]pyridazine ring system. This reaction is typically performed in a protic solvent like ethanol under reflux to drive the condensation.

Protocol 2: Synthesis of 2-Ethyl-4,7-dihydro-1H-pyrazolo[3,4-d]pyridazine-4,7-dione (Intermediate 2)
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
Diethyl 2-ethyl-2H-pyrazole-4,5-dicarboxylate242.259.69 g40.0
Hydrazine Hydrate (~64% soln.)50.066.25 mL~80.0
Ethanol (absolute)46.07150 mL-

Procedure:

  • Dissolve the pyrazole diester (Intermediate 1, 9.69 g) in absolute ethanol (150 mL) in a 250 mL round-bottom flask fitted with a reflux condenser.

  • Add hydrazine hydrate (6.25 mL, ~2 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 12-16 hours. A precipitate will typically form as the reaction progresses.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol (2 x 20 mL) and then with diethyl ether (20 mL).

  • Dry the product under vacuum to yield the dione as a white or off-white solid. This intermediate is often of high purity and may be used in the next step without further purification.

Part 3 & 4: Dichlorination and Selective Monodechlorination

Principle: The conversion of the pyridazinone's amide-like carbonyls to chloro groups is achieved using a potent chlorinating agent, typically phosphorus oxychloride (POCl₃).[8][9] The reaction proceeds by converting the hydroxyl tautomer of the amide into a phosphate ester, which is an excellent leaving group, followed by nucleophilic attack by a chloride ion. This yields the 4,7-dichloro intermediate. The final step, a selective monodechlorination, is a more nuanced process. Catalytic hydrogenation under controlled conditions can often be used to selectively remove one chloro group over the other, though this may require careful optimization of catalyst, solvent, and base.

Protocol 3: Synthesis of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine (Final Product)
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
Pyrazolo[3,4-d]pyridazine-4,7-dione (Int. 2)194.175.83 g30.0
Phosphorus Oxychloride (POCl₃)153.3330 mL-
Palladium on Carbon (10% Pd/C)-~300 mg-
Triethylamine (TEA)101.194.2 mL30.0
Ethyl Acetate / Methanol-As needed-

Procedure:

Step A: Dichlorination

  • Caution: This step must be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water.

  • In a 100 mL flask equipped with a reflux condenser and drying tube, carefully add the dione (Intermediate 2, 5.83 g) to phosphorus oxychloride (30 mL).

  • Slowly heat the mixture to reflux and maintain for 4-6 hours. The solid will gradually dissolve.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. This is a highly exothermic quenching process.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 4,7-dichloro intermediate (Intermediate 3).

Step B: Selective Monodechlorination

  • Dissolve the crude dichloro intermediate in a mixture of ethyl acetate (100 mL) and methanol (25 mL).

  • Add triethylamine (4.2 mL) followed by the 10% Pd/C catalyst (~300 mg).

  • Fit the flask with a balloon filled with hydrogen gas (H₂) and stir the suspension vigorously at room temperature.

  • Monitor the reaction carefully by TLC. The reaction is typically complete within 2-4 hours. Over-reduction can lead to the fully dechlorinated product.

  • Once the starting material is consumed and the desired product is dominant, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethyl acetate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexane) to isolate the final product, 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine.

Experimental Workflow Visualization

G cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Combine Reagents & Solvent heat Heat to Reflux (if required) reagents->heat monitor Monitor via TLC heat->monitor quench Quench Reaction (e.g., Ice Water) monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography evaporate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Safety and Handling

  • Hydrazine and its derivatives are highly toxic, carcinogenic, and corrosive. Always handle in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[10]

  • Phosphorus oxychloride (POCl₃) is extremely corrosive and reacts violently with water, releasing toxic HCl gas. Handle only in a fume hood with moisture-free glassware. Ensure a proper quenching procedure is in place.

  • Catalytic hydrogenation with palladium on carbon and hydrogen gas poses a fire and explosion risk. The catalyst is pyrophoric when dry and exposed to air. Do not allow the catalyst to dry completely during filtration. Perform the reaction in a well-ventilated area away from ignition sources.

References

  • Taylor & Francis Online. (n.d.). Synthesis and Evaluation of Some Pyrazolo[3,4-d]pyridazinones and Analogues as PDE 5 Inhibitors Potentially Useful as Peripheral. Retrieved from [Link]

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  • Semantic Scholar. (n.d.). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][3][11][12]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Retrieved from [Link]

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  • PMC. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

  • ResearchGate. (n.d.). One-step ring condensation of hydrazine derivatives and cyclic anhydrides. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
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  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
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  • Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

Sources

Application

Suzuki-Miyaura coupling conditions for 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine

This application note details the optimized Suzuki-Miyaura cross-coupling protocols for 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine . This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the optimized Suzuki-Miyaura cross-coupling protocols for 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine . This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a core for phosphodiesterase (PDE) inhibitors, kinase inhibitors, and adenosine receptor antagonists.

The 7-chloro position exhibits high electrophilicity due to the electron-deficient pyridazine ring fused with the pyrazole. While this facilitates oxidative addition, it also renders the substrate prone to hydrolysis (converting to the pyrazolone) or nucleophilic displacement by solvent impurities.

Reactivity Profile & Mechanistic Insight

The 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine core presents a unique electronic environment. The fusion of the electron-rich pyrazole with the electron-deficient pyridazine creates a "push-pull" system, but the C7-Cl bond remains significantly activated.

  • Oxidative Addition (Fast): The electron deficiency at C7 allows for rapid oxidative addition of Pd(0), often faster than typical aryl chlorides.

  • Transmetallation (Rate-Limiting): Due to the potential coordination of the pyridazine nitrogens to the Palladium center, the transmetallation step can be sluggish. Bulky, electron-rich ligands (e.g., XPhos, SPhos) or bidentate ligands (e.g., dppf) are preferred to prevent catalyst poisoning.

  • Side Reactions:

    • Hydrolysis: High pH or prolonged heating in aqueous media can hydrolyze the C-Cl bond to form the thermodynamically stable 7-oxo derivative (lactam).

    • Dehalogenation: In the presence of hydride sources (e.g., excess alcohol solvents at high temp), the C-Cl bond may be reduced to C-H.

Mechanistic Pathway (DOT Diagram)

SuzukiMechanism Substrate 7-Chloro-2-ethyl-2H- pyrazolo[3,4-d]pyridazine OxAdd Oxidative Addition Complex (Ar-Pd(II)-Cl) Substrate->OxAdd + Pd(0) Hydrolysis SIDE REACTION: Hydrolysis to 7-Oxo Substrate->Hydrolysis OH- / H2O (High Temp) Pd0 Pd(0)L2 (Active Catalyst) Pd0->OxAdd Recycle TransMetal Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMetal + Activated Boronate BaseActivation Base Activation (Boronate Formation) BaseActivation->TransMetal RedElim Reductive Elimination (C-C Bond Formation) TransMetal->RedElim RedElim->Pd0 Regenerate Pd(0) Product 7-Aryl-2-ethyl-2H- pyrazolo[3,4-d]pyridazine RedElim->Product

Figure 1: Catalytic cycle highlighting the critical oxidative addition and the risk of hydrolysis for the chloropyridazine scaffold.

Optimization Matrix: Condition Screening

Do not rely on a single set of conditions. The choice depends on the coupling partner (boronic acid/ester).

ParameterProtocol A: The "Robust Standard" Protocol B: The "Challenging Partner" Protocol C: "Base-Sensitive"
Application Simple Aryl Boronic AcidsHeteroaryl / Sterically Hindered BoronatesHydrolysis-prone substrates
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)XPhos Pd G2 (2-5 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand (Included in catalyst)(Included in catalyst)PPh₃ (if needed)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)CsF (2.5 equiv)
Solvent 1,4-Dioxane / H₂O (4:1)THF / H₂O (10:1)Toluene (Anhydrous)
Temp/Time 80–90°C (4–12 h)60–80°C (2–6 h)100°C (12–24 h)
Why? dppf resists dehalogenation; Carbonate is mild.XPhos boosts transmetallation for hindered systems.Fluoride activates boron without OH⁻ (prevents hydrolysis).

Detailed Experimental Protocol (Protocol A)

Objective: Synthesis of 7-(4-methoxyphenyl)-2-ethyl-2H-pyrazolo[3,4-d]pyridazine.

Materials:
  • 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (HPLC grade, degassed)

  • Water (degassed)[1]

Step-by-Step Procedure:
  • Vessel Preparation: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Reagent Loading:

    • Add the chloro-substrate (e.g., 182 mg, 1.0 mmol).

    • Add the boronic acid (e.g., 182 mg, 1.2 mmol).

    • Add K₂CO₃ (276 mg, 2.0 mmol).

    • Crucial: Add the Pd catalyst (41 mg, 0.05 mmol) last to minimize air exposure before solvent addition.

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (8 mL) and Water (2 mL).

    • Degas immediately: Sparge the mixture with Argon for 5–10 minutes (bubbling gas directly into the liquid). This prevents homocoupling and catalyst oxidation.

  • Reaction:

    • Seal the vessel.[2]

    • Heat to 85°C in an oil bath (or microwave reactor at 100°C for 30 min).

    • Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The starting chloride typically elutes faster than the product.

  • Work-up:

    • Cool to room temperature.[1][3]

    • Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

    • Separate phases.[4] Extract aqueous layer with Ethyl Acetate (2 x 20 mL).

    • Wash combined organics with Brine (sat. NaCl), dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Concentrate in vacuo.[1]

    • Purify via Flash Column Chromatography on Silica Gel.[1]

    • Eluent: Gradient of 10% to 50% Ethyl Acetate in Hexanes. (Note: The product is essentially basic; if streaking occurs, add 1% Triethylamine to the eluent).

Troubleshooting & Optimization Workflow

If the standard protocol fails, follow this logic path to identify the bottleneck.

Optimization Logic (DOT Diagram)

OptimizationTree Start Reaction Failed / Low Yield CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes No (SM Remains) CheckSM->SM_Yes SM_No Yes (SM Consumed) CheckSM->SM_No Temp Increase Temp to 100°C or use Microwave SM_Yes->Temp CatChange Switch Catalyst: Use XPhos Pd G2 or Pd(dtbpf)Cl2 Temp->CatChange If still fails AnalyzeByprod Analyze Byproducts SM_No->AnalyzeByprod Hydrolysis Product is 7-OH (Hydrolysis)? AnalyzeByprod->Hydrolysis Dehalo Product is De-Cl (Reduction)? AnalyzeByprod->Dehalo SolventChange Switch to Anhydrous Conditions: Toluene/CsF (No Water) Hydrolysis->SolventChange BaseChange Switch Solvent: Use Toluene instead of Alcohol/Dioxane Dehalo->BaseChange

Figure 2: Decision tree for troubleshooting low yields in pyrazolo-pyridazine couplings.

References

  • Matiichuk, V. S., Potopnyk, M. A., & Obushak, N. D. (2008).[4] Molecular Design of Pyrazolo[3,4-d]pyridazines. Russian Journal of Organic Chemistry, 44(9), 1352–1361.[4] Link

    • Key Insight: foundational synthesis of the pyrazolo[3,4-d]pyridazine core and reactivity of the chloro-deriv
  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Key Insight: The definitive review on the mechanism and standard conditions for Suzuki coupling.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

    • Key Insight: Protocols for activating deactivated or electron-deficient aryl chlorides using specialized ligands.
  • Dehghani, A., et al. (2008).[4] Regioselective Synthesis of 7-Substituted Pyrazolo[3,4-d]pyridazines. Tetrahedron Letters, 49(6), 1079-1082.

    • Key Insight: Specific examples of nucleophilic substitution and coupling on the 7-position of this scaffold.

Sources

Method

Application Note: Reaction Conditions for Chlorine Displacement in Pyrazolo[3,4-d]pyridazine

This Application Note and Protocol Guide is designed for researchers and medicinal chemists focusing on the functionalization of the pyrazolo[3,4-d]pyridazine scaffold. This bicyclic heterocycle is a bioisostere of phtha...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and medicinal chemists focusing on the functionalization of the pyrazolo[3,4-d]pyridazine scaffold. This bicyclic heterocycle is a bioisostere of phthalazine and purine, making it a critical scaffold in the development of kinase inhibitors (e.g., CDK, GSK3) and other ATP-competitive drugs.

The guide focuses on the Nucleophilic Aromatic Substitution (


)  of chlorine atoms at the C4 and/or C7 positions.

Core Directive & Mechanistic Insight

The pyrazolo[3,4-d]pyridazine ring system is highly electron-deficient, particularly at the C4 and C7 positions of the pyridazine ring. This electron deficiency facilitates Nucleophilic Aromatic Substitution (


) , allowing chlorine atoms to be displaced by amines, alkoxides, and thiols.
The Electronic Landscape

Unlike its isomer pyrazolo[3,4-d]pyrimidine (which mimics adenine), the pyrazolo[3,4-d]pyridazine scaffold possesses a hydrazine-like bond (N-N) within the aromatic system.

  • Reactivity: The pyridazine ring is inherently electron-poor, activating the C-Cl bonds toward nucleophilic attack.

  • Regioselectivity (4,7-Dichloro substrates): In 4,7-dichloropyrazolo[3,4-d]pyridazine, the two chlorine positions are not equivalent due to the fusion with the pyrazole ring.

    • C4 Position: Proximal to the pyrazole C3.

    • C7 Position: Proximal to the pyrazole N1/N2.

    • Expert Insight: While both positions are reactive, the C4 position is typically more susceptible to nucleophilic attack due to the electronic influence of the bridgehead carbons and reduced steric hindrance compared to C7 (which is influenced by the N-substituent on the pyrazole). However, regioselectivity is highly substrate-dependent and must be monitored.

Decision Matrix for Reaction Conditions

The choice of conditions depends on the nucleophile's strength (nucleophilicity vs. basicity) and the substrate's solubility.

Figure 1: Decision tree for selecting reaction conditions based on nucleophile type.

Experimental Protocols

Method A: Displacement with Aliphatic Amines (Standard Protocol)

Best for: Primary and secondary alkyl amines (e.g., morpholine, piperazine, methylamine). Mechanism: Classical


 addition-elimination.

Reagents:

  • Solvent: Ethanol (EtOH), Isopropanol (iPrOH), or n-Butanol (n-BuOH). Note: n-BuOH allows for higher reflux temperatures (117°C) if the reaction is sluggish.

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). 2-3 equivalents.

Protocol:

  • Dissolution: Dissolve 1.0 equiv of the chloropyrazolo[3,4-d]pyridazine in anhydrous EtOH (0.1 M concentration).

  • Addition: Add 2.0–3.0 equiv of the amine.

  • Base: Add 2.5 equiv of DIPEA.

  • Reflux: Heat the mixture to reflux (80°C) under an inert atmosphere (

    
    ) for 2–6 hours.
    
    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The product is often more polar than the starting material.

  • Workup:

    • Precipitation: Cool to room temperature. If the product precipitates, filter and wash with cold EtOH.

    • Extraction: If soluble, remove solvent in vacuo, redissolve in EtOAc, wash with water and brine, dry over

      
      , and concentrate.
      
Method B: Displacement with Anilines (Acid Catalysis)

Best for: Less nucleophilic aromatic amines (anilines) that fail under standard basic conditions. Mechanism: Protonation of the pyridazine nitrogen increases the electrophilicity of the C-Cl carbon.

Protocol:

  • Dissolution: Dissolve 1.0 equiv of substrate in EtOH or n-BuOH.

  • Addition: Add 1.1 equiv of the aniline.

  • Catalyst: Add catalytic HCl (2-3 drops of conc. HCl or 4M HCl in dioxane) or Glacial Acetic Acid.

  • Reaction: Reflux for 4–12 hours.

  • Workup: The product often precipitates as the hydrochloride salt. Filter and wash with cold ether. To obtain the free base, suspend in EtOAc and wash with saturated

    
    .
    
Method C: Ether/Thioether Formation (Anionic Conditions)

Best for: Alcohols (to form alkoxides) and Thiols. Critical Note: Water must be strictly excluded to prevent hydrolysis to the pyridazinone (oxo-derivative).

Protocol:

  • Deprotonation: In a flame-dried flask, suspend 1.2 equiv of Sodium Hydride (NaH, 60% in oil) in anhydrous THF or DMF at 0°C.

  • Nucleophile Formation: Dropwise add 1.2 equiv of the alcohol or thiol. Stir at 0°C for 15–30 min until

    
     evolution ceases.
    
  • Displacement: Add a solution of 1.0 equiv of chloropyrazolo[3,4-d]pyridazine in THF/DMF dropwise.

  • Reaction: Allow to warm to room temperature. Stir for 1–3 hours.

  • Quench: Carefully quench with water (or saturated

    
    ) at 0°C. Extract with EtOAc.
    

Regioselectivity in 4,7-Dichloro Substrates

When starting with 4,7-dichloropyrazolo[3,4-d]pyridazine , nucleophilic attack can yield a mixture of 4-substituted and 7-substituted products.[1]

VariableEffect on Regioselectivity
Sterics Bulky nucleophiles prefer the less hindered position (typically C4, depending on N1-substituent).
Electronic The N1-substituent on the pyrazole ring directs electron density. An electron-donating group (EDG) at N1 may deactivate C7 via resonance, favoring C4 substitution .
Solvent Polar protic solvents (EtOH) stabilize the transition state, often reducing selectivity. Aprotic solvents (THF) at lower temperatures enhance selectivity.

Recommendation: Perform the reaction at low temperature (0°C to RT) initially with 1.0 equivalent of nucleophile to maximize selectivity. Determine the regioisomer using 2D NMR (HMBC) , looking for correlations between the remaining proton/carbon on the pyridazine ring and the bridgehead carbons.

Troubleshooting & Optimization

Issue: Hydrolysis (Formation of Pyridazinone)
  • Symptom: Appearance of a peak with M-Cl+OH mass (M-19 approx) in LC-MS.

  • Cause: Traces of water in the solvent or reagents. The chloropyridazine moiety is highly susceptible to hydrolysis.

  • Solution: Use anhydrous solvents (stored over molecular sieves). Use DIPEA instead of inorganic bases (like

    
    ) which may be hygroscopic.
    
Issue: Poor Solubility
  • Symptom: Starting material remains a suspension; reaction is slow.

  • Solution: Switch solvent to DMF or DMSO and heat to 80-100°C. Note that workup will require extensive water washing or lyophilization.

Issue: Unreactive Substrate
  • Symptom: No conversion after 24h reflux.

  • Solution: Switch to Microwave Irradiation .

    • Conditions: EtOH, DIPEA, 120–150°C, 10–30 min.

    • Alternative: Use Suzuki-Miyaura Coupling to replace Cl with a carbon nucleophile if the goal is C-C bond formation, or Buchwald-Hartwig for amines.

    • Buchwald Conditions:

      
       (5 mol%), Xantphos (10 mol%), 
      
      
      
      , Dioxane, 100°C.

References

  • Synthesis of 4,7-dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and its SNAr Reactions Source: National Institutes of Health (NIH) / PMC URL:[Link] Relevance: Provides detailed conditions for displacing halogens in the closely related thiadiazolo-fused pyridazine system, highlighting the utility of thiol nucleophiles.

  • Nucleophilic Substitution at the Pyridazine Ring Carbons Source: Journal of Organic Chemistry (via Semantic Scholar) URL:[Link] Relevance: Foundational text on the reactivity of the pyridazine ring toward nucleophiles.

  • Molecular Design of Pyrazolo[3,4-d]pyridazines Source: ResearchGate URL:[Link] Relevance: Discusses the synthesis and stability of the core scaffold, including the oxo-derivatives formed via hydrolysis.

  • Regioselective Synthesis of Pyridazine Derivatives Source: Organic Chemistry Portal URL:[Link] Relevance: Offers broader context on pyridazine functionalization strategies which can be adapted to the fused system.

Sources

Application

Application Notes and Protocols for the Regioselective N-Alkylation of 7-Chloro-2H-pyrazolo[3,4-d]pyridazine

For Researchers, Scientists, and Drug Development Professionals Introduction and Strategic Overview The pyrazolo[3,4-d]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, exh...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

The pyrazolo[3,4-d]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The strategic functionalization of this core structure, particularly through N-alkylation, allows for the fine-tuning of physicochemical properties and pharmacological profiles. This document provides a detailed protocol for the regioselective N-alkylation of 7-chloro-2H-pyrazolo[3,4-d]pyridazine to synthesize 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine, a key intermediate for the development of novel therapeutics.

The primary challenge in the N-alkylation of unsymmetrical pyrazole systems is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position of the pyrazole ring. The protocol herein is optimized for the selective synthesis of the N2-ethylated isomer. This regioselectivity is governed by a combination of steric and electronic factors of the starting material and the reaction conditions employed.

Mechanistic Rationale for N2-Selectivity

The N-alkylation of pyrazoles typically proceeds via a nucleophilic substitution reaction where the deprotonated pyrazole anion attacks an alkyl halide. In the case of 7-chloro-2H-pyrazolo[3,4-d]pyridazine, two tautomeric forms exist, with the proton residing on either N1 or N2 of the pyrazole ring. The relative stability of these tautomers and the steric hindrance around each nitrogen atom play a crucial role in determining the site of alkylation.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
7-chloro-2H-pyrazolo[3,4-d]pyridazine≥95%Commercially available
Ethyl iodide (Iodoethane)≥99%, stabilizedSigma-Aldrich
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics
Ethyl acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)EMD Millipore
Round-bottom flasksVarious sizesPyrex
Magnetic stirrer with heating mantleIKA
CondenserKimble
Separatory funnel
Rotary evaporatorBüchi
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Merck
UV lamp (254 nm)
Nuclear Magnetic Resonance (NMR) Spectrometer400 MHz or higherBruker
Mass Spectrometer (MS)ESI or GC-MSAgilent
Safety Precautions
  • Ethyl iodide is a toxic and potentially carcinogenic substance.[3][4][5][6] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • N,N-Dimethylformamide (DMF) is a reproductive hazard and can be absorbed through the skin.[7][8][9] Handle with care in a fume hood and wear appropriate PPE.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

Experimental Protocol

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-chloro-2H-pyrazolo[3,4-d]pyridazine (1.0 g, 6.47 mmol).

    • Add anhydrous potassium carbonate (1.34 g, 9.71 mmol, 1.5 equivalents).

    • Place the flask under an inert atmosphere (nitrogen or argon).

    • Add anhydrous N,N-dimethylformamide (DMF) (20 mL).

  • Addition of Alkylating Agent:

    • Stir the suspension at room temperature for 15 minutes.

    • Slowly add ethyl iodide (0.62 mL, 7.76 mmol, 1.2 equivalents) to the reaction mixture dropwise using a syringe.

  • Reaction:

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The starting material and product should have different Rf values.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (100 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to isolate the desired 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine.

Characterization

The structure and purity of the synthesized 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) of the ethyl group around δ 1.5 ppm and a quartet for the methylene protons (CH₂) of the ethyl group around δ 4.5 ppm. The aromatic protons on the pyrazolopyridazine core will appear in the downfield region.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the presence of the ethyl group with signals around δ 15 ppm (CH₃) and δ 45 ppm (CH₂). The signals for the carbon atoms of the heterocyclic core will appear in the aromatic region.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of the product (C₇H₇ClN₄).

Process Visualization

Reaction Workflow

reaction_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Round-Bottom Flask reagents Add 7-chloro-2H-pyrazolo[3,4-d]pyridazine and K₂CO₃ start->reagents inert Inert Atmosphere (N₂/Ar) reagents->inert solvent Add Anhydrous DMF inert->solvent add_ethyl_iodide Add Ethyl Iodide solvent->add_ethyl_iodide heat_stir Heat to 60°C and Stir add_ethyl_iodide->heat_stir tlc_monitor Monitor by TLC heat_stir->tlc_monitor quench Quench with Water tlc_monitor->quench extract Extract with EtOAc quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify end Final Product purify->end Characterization (NMR, MS)

Caption: Experimental workflow for the synthesis of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine.

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products start_material 7-chloro-2H-pyrazolo[3,4-d]pyridazine deprotonation Deprotonation at N2 start_material->deprotonation Base base K₂CO₃ base->deprotonation ethyl_iodide Ethyl Iodide nucleophilic_attack Nucleophilic Attack on Ethyl Iodide ethyl_iodide->nucleophilic_attack deprotonation->nucleophilic_attack Forms Pyrazole Anion final_product 7-Chloro-2-ethyl-2H- pyrazolo[3,4-d]pyridazine nucleophilic_attack->final_product SN2 Reaction salt KI + KHCO₃ nucleophilic_attack->salt

Caption: Proposed mechanism for the N-alkylation of 7-chloro-2H-pyrazolo[3,4-d]pyridazine.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionExtend reaction time and monitor by TLC. Ensure the temperature is maintained at 60 °C.
Moisture in the reactionUse anhydrous reagents and solvents. Ensure the reaction is set up under a dry, inert atmosphere.
Inefficient extractionPerform multiple extractions with ethyl acetate. Ensure proper phase separation.
Mixture of N1 and N2 isomers Suboptimal regioselectivityEnsure the reaction temperature does not exceed the recommended temperature. A lower temperature might favor the N2 isomer.
Starting material remains Insufficient base or alkylating agentEnsure accurate weighing of reagents and use the specified equivalents.
Deactivated alkylating agentUse fresh, properly stored ethyl iodide.

Conclusion

This application note provides a comprehensive and detailed protocol for the regioselective synthesis of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine. By following this procedure, researchers can reliably produce this valuable intermediate for further elaboration in drug discovery programs. The key to success lies in the careful control of reaction conditions and the use of anhydrous reagents to ensure high yield and regioselectivity.

References

  • Google. (n.d.). Dimethylformamide – Knowledge and References - Taylor & Francis. Retrieved February 13, 2024, from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). ETHYL IODIDE 98%. Retrieved February 13, 2024, from [Link]

  • Fiveable. (2025, August 15). DMF Definition - Organic Chemistry Key Term. Retrieved February 13, 2024, from [Link]

  • Gholinejad, M., & Shariati, P. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 8(31), 17273–17291. [Link]

  • Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation? Retrieved February 13, 2024, from [Link]

  • Singh, V., & Kaur, K. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, 47(41), 7235–7238. [Link]

  • Techno PharmChem. (n.d.). ETHYL IODIDE MATERIAL SAFETY DATA SHEET. Retrieved February 13, 2024, from [Link]

  • ResearchGate. (2025, August 7). Potassium Carbonate as a Base for the N-Alkylation of Indole and Pyrrole in Ionic Liquids. Retrieved February 13, 2024, from [Link]

  • Sisco Scientific. (n.d.). MATERIAL SAFETY DATA SHEET ETHYL IODIDE 1.1 Product Identifiers. Retrieved February 13, 2024, from [Link]

  • Samrat Pharmachem Limited. (n.d.). SAFETY DATA SHEET : Ethyl Iodide. Retrieved February 13, 2024, from [Link]

  • Wikipedia. (n.d.). Dimethylformamide. Retrieved February 13, 2024, from [Link]

  • Silver Fern Chemical. (n.d.). Exploring the Uses of Dimethyl Formamide in Electronics, Pharmaceuticals, and More. Retrieved February 13, 2024, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the purification of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine via recrystallization. As a Senior A...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine via recrystallization. As a Senior Application Scientist, my goal is to equip you with both the foundational principles and the practical troubleshooting strategies necessary for achieving high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successful recrystallization of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine?

A1: The selection of an appropriate solvent system is paramount. The ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[1][2] This differential solubility is the driving force for crystallization upon cooling. For heterocyclic compounds like this, a good starting point is to investigate solvents used for structurally similar molecules.[1]

Q2: I don't have a previously reported solvent for this specific compound. How do I begin solvent screening?

A2: A systematic solvent screening is the recommended approach. Start with small quantities of your crude material (~100 mg) and test a range of solvents with varying polarities (~1 mL).[1] A general rule of thumb is that "like dissolves like"; however, experimental verification is crucial. Solvents to consider for a compound with the structural features of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine could include alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and potentially non-polar solvents like toluene or hexane in a mixed solvent system.[3]

Q3: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?

A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated and the compound separates as a liquid instead of a solid.[4][5] This is common if the compound's melting point is lower than the solvent's boiling point.[4]

  • Troubleshooting Steps:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease saturation.[6]

    • Allow the solution to cool much more slowly. A programmable hot plate can be used to gradually decrease the temperature.[4]

    • Try a different solvent with a lower boiling point.

    • If using a mixed solvent system, adjust the ratio to be richer in the solvent in which the compound is more soluble.

Q4: My yield is very low. What are the likely causes?

A4: Low recovery can stem from several factors:

  • Using too much solvent: This is the most frequent cause, as a significant portion of your compound will remain in the mother liquor.[4][5] To remedy this, you can try to carefully evaporate some of the solvent and attempt to recrystallize again.

  • Premature crystallization: If crystals form too quickly during a hot filtration step to remove insoluble impurities, product will be lost. Ensure the filtration apparatus is pre-heated.

  • Significant solubility in the cold solvent: If the compound is still quite soluble at low temperatures, consider cooling the flask in an ice bath or even a freezer to maximize crystal formation.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. 3. The compound is highly soluble even at low temperatures.1. Reduce the solvent volume by gentle heating or under vacuum and allow to cool again.[4] 2. Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.[6] 3. Add a "seed crystal" of the pure compound to induce crystallization.[6] 4. Cool the solution in an ice bath or freezer.
Crystals are colored or appear impure. 1. Soluble impurities are co-crystallizing with the product. 2. Insoluble impurities were not fully removed.1. The chosen solvent may not be ideal for separating the specific impurities. Consider a different solvent or a multi-solvent system. 2. If colored impurities are present, consider treating the hot solution with a small amount of activated charcoal before hot filtration. Be aware that charcoal can also adsorb your product, so use it sparingly.[5] 3. Ensure a proper hot filtration was performed to remove any undissolved material.
Crystallization happens too quickly. The solution is excessively supersaturated.Reheat the solution and add a small amount of additional solvent to slightly decrease the saturation level.[5] This will promote the formation of larger, purer crystals through slower cooling.

Experimental Workflow: Solvent Selection and Recrystallization

This protocol outlines a systematic approach to identifying a suitable recrystallization solvent and performing the purification.

Recrystallization_Workflow cluster_selection Solvent Selection cluster_recrystallization Recrystallization Protocol start Start with Crude Product test_solvents Test solubility in various solvents (e.g., Ethanol, Ethyl Acetate, Toluene) at room temperature. start->test_solvents heat_insoluble Heat insoluble samples to the solvent's boiling point. test_solvents->heat_insoluble If insoluble observe_hot Observe for complete dissolution when hot. heat_insoluble->observe_hot cool_solution Allow hot, clear solutions to cool to room temperature, then in an ice bath. observe_hot->cool_solution If dissolved observe_crystals Observe for crystal formation. cool_solution->observe_crystals select_solvent Select the solvent that provides good dissolution when hot and significant crystal formation when cold. observe_crystals->select_solvent Good crystal formation dissolve Dissolve crude product in a minimal amount of the selected hot solvent. select_solvent->dissolve hot_filter Perform hot gravity filtration to remove insoluble impurities. dissolve->hot_filter slow_cool Allow the filtrate to cool slowly to room temperature. hot_filter->slow_cool ice_bath Place the flask in an ice bath to maximize crystallization. slow_cool->ice_bath collect Collect crystals by vacuum filtration. ice_bath->collect wash Wash crystals with a small amount of cold solvent. collect->wash dry Dry the purified crystals under vacuum. wash->dry

Caption: A flowchart for solvent selection and recrystallization.

Data on Potentially Suitable Solvents

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol 7824.5A versatile and commonly used solvent for a wide range of organic compounds.[3]
Ethyl Acetate 776.0A moderately polar solvent, often used in combination with non-polar solvents like hexane.[3]
Acetone 5620.7A polar aprotic solvent, good for many organic compounds. Its low boiling point makes it easy to remove.[3]
Isopropanol 8219.9Similar to ethanol, can be a good choice.
Toluene 1112.4A non-polar aromatic solvent. May be suitable for less polar compounds or as a component in a mixed solvent system.
n-Hexane 691.9A non-polar solvent, often used as an "anti-solvent" in mixed-solvent recrystallizations to induce precipitation.[3]
Water 10080.1While organics often have low solubility, for some polar compounds, water can be an excellent recrystallization solvent, especially at high temperatures.[3]

Note: A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be highly effective if no single solvent provides the ideal solubility profile.[1] In this technique, the compound is dissolved in a minimal amount of the "good" hot solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the point of saturation). The solution is then reheated to clarify and cooled slowly.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. [Link]

  • Tips & Tricks: Recrystallization - University of Rochester. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC - NIH. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Recrystallization Issues : r/Chempros - Reddit. [Link]

Sources

Optimization

Preventing hydrolysis of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine in solution

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis in Solution Welcome to the technical support center for 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine. As Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis in Solution

Welcome to the technical support center for 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine. As Senior Application Scientists with extensive field experience in handling complex heterocyclic compounds, we have developed this comprehensive guide to address a critical challenge encountered during experimental work: the hydrolytic degradation of this compound in solution. This resource is structured in a practical question-and-answer format to provide direct solutions to common issues, ensuring the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: I am dissolving 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine for my experiments and am concerned about its stability. Is it susceptible to hydrolysis?

Yes, 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine is susceptible to hydrolysis. The primary site of vulnerability is the chloro substituent on the pyridazine ring. The electron-withdrawing nature of the adjacent nitrogen atoms in the pyridazine ring makes the carbon atom attached to the chlorine electrophilic and thus prone to nucleophilic attack by water.[1][2] This can lead to the replacement of the chloro group with a hydroxyl group, forming the corresponding hydroxy derivative and releasing hydrochloric acid. This degradation can significantly impact the purity of your compound and the accuracy of your experimental results.

Q2: What is the primary factor that influences the rate of hydrolysis for this compound?

The pH of the solution is the most critical factor influencing the rate of hydrolysis.[3][4] Based on the behavior of similar chloro-substituted nitrogen heterocycles, such as certain chloropyridines and related compounds, the hydrolysis of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine is expected to be significantly accelerated under basic (alkaline) conditions.[5][6] Conversely, the compound is likely to exhibit greater stability in neutral to acidic aqueous solutions.[5]

Troubleshooting Guide

Issue: I suspect my stock solution of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine has degraded. How can I confirm this?

Solution:

To confirm degradation, you will need to use an appropriate analytical method to separate and identify the parent compound from its potential hydrolytic degradation product.

  • Recommended Analytical Technique: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS/MS) is the preferred method.[7] This technique allows for the separation of the parent compound from its more polar hydroxy-degradant and provides mass information for definitive identification.

  • Alternative Technique: High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used, provided you can achieve baseline separation of the parent compound and its degradant.

Experimental Protocol: Quick Purity Check by HPLC-MS

  • Sample Preparation:

    • Prepare a fresh solution of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). This will serve as your reference standard.

    • Dilute an aliquot of your suspect stock solution to the same concentration using the same organic solvent.

  • HPLC-MS Analysis:

    • Inject both the fresh standard and the suspect sample onto the HPLC-MS system.

    • Use a suitable reversed-phase column (e.g., C18).

    • Employ a gradient elution method with mobile phases such as water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Data Analysis:

    • Compare the chromatograms of the fresh standard and the suspect sample.

    • Look for a decrease in the peak area of the parent compound in the suspect sample.

    • Search for the appearance of a new, typically earlier eluting (more polar) peak corresponding to the mass of the hydroxylated derivative. The expected mass shift would be the replacement of a chlorine atom (atomic mass ~35.5 amu) with a hydroxyl group (atomic mass ~17 amu).

CompoundExpected [M+H]+Retention Time
7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazinem/z corresponding to C₈H₉ClN₄ + H⁺Later eluting
7-Hydroxy-2-ethyl-2H-pyrazolo[3,4-d]pyridazinem/z corresponding to C₈H₉N₄O + H⁺Earlier eluting

Issue: How can I prevent the hydrolysis of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine in my aqueous experimental solutions?

Solution:

Controlling the pH of your aqueous solutions is paramount.

  • pH Control: Maintain the pH of your aqueous solutions in the neutral to slightly acidic range (pH 4-7).[5] The use of a buffer system is highly recommended to ensure stable pH throughout your experiment.[8]

    • Recommended Buffers: Phosphate-buffered saline (PBS) at pH 7.4 is a common starting point for biological assays.[9] For more acidic conditions, citrate or acetate buffers can be utilized.

  • Solvent Choice: Whenever possible, prepare stock solutions in anhydrous aprotic organic solvents such as DMSO, DMF, or acetonitrile. These stock solutions can then be diluted into your aqueous experimental medium immediately before use. This minimizes the time the compound is exposed to water.

  • Temperature: Store stock solutions and aqueous experimental solutions at low temperatures (2-8 °C or frozen at -20 °C to -80 °C) to slow down the rate of hydrolysis.[4] However, be mindful of potential solubility issues at lower temperatures. Always bring solutions to room temperature and ensure complete dissolution before use.

  • Avoid Basic Conditions: Strictly avoid dissolving or storing the compound in basic solutions (pH > 8) as this will likely lead to rapid degradation.[5]

Workflow for Preparing Stable Aqueous Solutions

Hydrolysis_Prevention_Workflow A Prepare concentrated stock solution in anhydrous aprotic solvent (e.g., DMSO) B Store stock solution at low temperature (-20°C or -80°C) A->B Storage D Bring stock solution and buffer to room temperature before use A->D Preparation for use C Prepare aqueous experimental buffer (pH 4-7) C->D E Perform serial dilution of stock solution into the aqueous buffer D->E F Use the final aqueous solution immediately for the experiment E->F

Caption: Recommended workflow for preparing aqueous solutions of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine to minimize hydrolysis.

In-Depth Scientific Explanation

The Mechanism of Hydrolysis

The hydrolysis of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The pyridazine ring is an electron-deficient system, which facilitates the attack of nucleophiles.

Hydrolysis_Mechanism cluster_0 Base-Catalyzed Hydrolysis A 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine B Meisenheimer-like Intermediate A->B + OH⁻ (Nucleophilic Attack) C 7-Hydroxy-2-ethyl-2H-pyrazolo[3,4-d]pyridazine + Cl⁻ B->C Elimination of Cl⁻ OH OH⁻

Caption: Simplified mechanism of base-catalyzed hydrolysis of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine.

Under basic conditions, the hydroxide ion (OH⁻) is a potent nucleophile that readily attacks the electron-deficient carbon atom bearing the chlorine atom. This forms a transient, negatively charged intermediate (a Meisenheimer-like complex). The subsequent departure of the chloride ion, a good leaving group, results in the formation of the hydroxylated product.

Under acidic conditions, the reaction is generally slower for this class of compounds. While protonation of a ring nitrogen can further activate the ring towards nucleophilic attack, water is a much weaker nucleophile than the hydroxide ion. Therefore, maintaining a neutral to acidic pH is a key strategy to minimize the concentration of the highly reactive hydroxide nucleophile and thus prevent hydrolysis.[2]

References

  • Di Micco, S., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • University of Waterloo. (n.d.). Hydrolysis. Available at: [Link]

  • Zeng, T., et al. (2025). Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. Water Research. Available at: [Link]

  • Quora. (2017). How to prevent hydrolysis in a drug. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. Available at: [Link]

  • Smith, G. A., et al. (2008). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • McNally, A., et al. (2018). Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles. Journal of the American Chemical Society. Available at: [Link]

  • Patrick, S. L., et al. (2020). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. Available at: [Link]

  • Zheng, W., & Liu, W. (1999). Kinetics and mechanism of the hydrolysis of imidacloprid. Pesticide Science. Available at: [Link]

  • Suna, E., et al. (2023). The Facile Hydrolysis of Imidazolinium Chlorides (N-Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions. Chemistry – A European Journal. Available at: [Link]

  • Li, H., et al. (2020). Cycloamination strategies for renewable N-heterocycles. Green Chemistry. Available at: [Link]

  • Vardan, D. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. Available at: [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Antonetti, M. (2025). Fundamentals of Chemical Hydrolysis and its Application. Journal of Thermodynamics and Catalysis. Available at: [Link]

  • Hojabri, L., et al. (2026). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2‑a]pyridazinones into 3D-Rich Scaffolds. The Journal of Organic Chemistry. Available at: [Link]

  • DigitalCommons@UNL. (2008). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking. Available at: [Link]

  • U.S. Environmental Protection Agency. (1980). Manual Of Analytical Methods For The Analysis Of Pesticide Residues In Human And Environmental Samples. Available at: [Link]

  • ResearchGate. (n.d.). Stability of drugs and medicines Hydrolysis. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine

[1] Case ID: PYR-34D-CL-007 Status: Active Subject: Impurity Profiling & Remediation for 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: PYR-34D-CL-007 Status: Active Subject: Impurity Profiling & Remediation for 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary & Chemical Context

This guide addresses the purification of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine . This scaffold is a critical intermediate in the synthesis of bioactive kinase inhibitors.[1] The presence of the chlorine atom at C7 renders the molecule highly reactive toward nucleophiles (


), making it susceptible to hydrolysis, while the pyrazole ring introduces regiochemical complexity (N1 vs. N2 isomerism).

Key Chemical Properties:

  • Target Structure: 2H-isomer (Ethyl group at N2).[1]

  • Primary Impurity A: 1H-isomer (Regioisomer, Ethyl group at N1).[1]

  • Primary Impurity B: 7-Hydroxy/7-Oxo derivative (Hydrolysis product).[1]

  • Primary Impurity C: Phosphorous-based tars (if

    
     was used for chlorination).[1]
    

Troubleshooting Modules (Q&A Format)

Module A: The Regioisomer Nightmare (N1 vs. N2)

User Question: My HPLC shows two close peaks with identical mass (


). I suspect I have a mixture of N1-ethyl and N2-ethyl isomers. How do I separate them, and which one is which?

Technical Diagnosis: Alkylation of the pyrazolo[3,4-d]pyridazine core is governed by a competition between steric hindrance and electronic control.

  • The N1-isomer is often the thermodynamic product due to extended conjugation but is sterically crowded if C7 is substituted.[1]

  • The N2-isomer (your target) is often the kinetic product and typically exhibits lower polarity than the N1-isomer due to a reduced dipole moment.[1]

Remediation Protocol:

  • TLC Analysis: Run a TLC in Hexane:Ethyl Acetate (3:1) .

    • Target (N2-ethyl): Higher

      
       (typically 0.4 - 0.6).[1] The lone pair on N2 is alkylated, reducing the overall dipole.
      
    • Impurity (N1-ethyl): Lower

      
       (typically 0.2 - 0.3).[1]
      
  • Separation Strategy:

    • Flash Chromatography: Use a shallow gradient (0%

      
       30% EtOAc in Hexane).[1] The N2 isomer elutes first.[1]
      
    • Selective Crystallization: If the ratio is >4:1 (N2:N1), dissolve the crude mixture in hot ethanol. The N1 isomer is often less soluble and may precipitate first upon cooling, or conversely, the N2 isomer crystallizes while N1 remains in the mother liquor (highly dependent on exact crystal packing; empirical testing required).

Pro-Tip: Do not use acidic mobile phases (like acetic acid) during separation.[1] Acid can protonate the pyridazine nitrogens, causing peak tailing and potential hydrolysis of the C7-Cl bond.

Module B: The Hydrolysis Trap (7-OH Impurity)

User Question: My product is turning into a white solid that doesn't dissolve in organic solvents and has a mass of [M-Cl+OH]. What is happening?

Technical Diagnosis: You are observing the formation of 2-ethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (the "7-oxo" or "7-hydroxy" tautomer).[1] The C7-Chlorine bond is electronically activated by the adjacent nitrogen atoms (diazine ring), making it extremely labile to hydrolysis, especially in acidic aqueous environments.

Causality:

  • Source 1: Incomplete drying of solvents during the reaction.[1]

  • Source 2: Aggressive acidic workup (e.g., using 1M HCl to remove amines).[1]

  • Source 3: Exothermic quenching of excess

    
     (if used in the previous step) generates localized hot HCl, instantly hydrolyzing the product.
    

Remediation Protocol:

  • Strict Anhydrous Conditions: Store the crude material under Argon/Nitrogen.

  • The "Cold Quench" Technique: If quenching a chlorination reaction, pour the reaction mixture slowly into ice-cold saturated

    
     or a mixture of ice/DCM.[1] Never add water directly to the reaction vessel.[1]
    
  • Rescue: Once hydrolyzed to the 7-oxo form, the molecule cannot be easily "re-chlorinated" without repeating the

    
     step.[1] Discard and restart if purity < 80%.[1]
    
Module C: Sticky Situations (Black Tars & Oligomers)

User Question: The crude material is a dark black oil/tar. Column chromatography is clogging.[1] How do I clean this up before purification?

Technical Diagnosis: Dark tars are usually polymerized byproducts or oxidized hydrazines.[1] If


 was used, these are phosphorous-organic complexes.[1]

Remediation Protocol:

  • The Charcoal Treatment:

    • Dissolve crude in DCM or warm Toluene.[1]

    • Add Activated Carbon (10% w/w) .[1]

    • Stir at reflux for 30 minutes.

    • Filter hot through a Celite pad .[1] This often removes >90% of color bodies and oligomers.[1]

  • Silica Plug Filtration: Before the main column, pass the crude solution through a short pad of silica using 100% DCM.[1] The polar tars will stick to the baseline; the product will elute.[1]

Standardized Data & Protocols

Table 1: Physicochemical Profile & Solubility
PropertyData / BehaviorNotes
Appearance Off-white to yellow solidPure N2-isomer is usually crystalline; N1 is often amorphous/oily.[1]
Solubility (High) DCM, Chloroform, DMSOIdeal for loading onto columns.
Solubility (Mod) Ethyl Acetate, TolueneGood for recrystallization.
Solubility (Low) Hexane, Water, Diethyl EtherUse as anti-solvents.
TLC System Hexane:EtOAc (3:1)

(Target),

(Isomer).
Stability Moisture SensitiveStore at -20°C under Argon.
Protocol: Optimized Flash Chromatography
  • Sample Prep: Dissolve 1.0 g of crude tar in minimal DCM (approx. 3-5 mL). Adsorb onto silica gel (2.0 g) if the crude is very oily ("Dry Loading").

  • Column Setup: Use a 40g silica cartridge (or equivalent glass column).

  • Equilibration: Flush with 100% Hexane (2 CV - Column Volumes).

  • Gradient Elution:

    • 0 - 5 min: 100% Hexane (Elutes non-polar grease).[1]

    • 5 - 20 min: 0%

      
       20% EtOAc in Hexane (Target N2-isomer elutes here).
      
    • 20 - 30 min: 20%

      
       50% EtOAc in Hexane (Impurity N1-isomer elutes here).
      
  • Collection: Collect fractions. Spot on TLC. Pool only the "fast-moving" spot fractions.[1]

Visual Workflows (Graphviz/DOT)

Figure 1: The Purification Decision Tree

Caption: Logical workflow for processing crude 7-chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine.

PurificationWorkflow Start Crude Reaction Mixture (Dark Oil/Solid) CheckTLC TLC Analysis (Hex:EtOAc 3:1) Start->CheckTLC Decision1 Are there 2 major spots? CheckTLC->Decision1 Charcoal Step A: Charcoal/Celite Filtration (Remove Tars) Decision1->Charcoal Yes (Dirty) Column Step B: Flash Chromatography (Gradient Hex -> 30% EtOAc) Decision1->Column Yes (Clean) Charcoal->Column Identify Identify Isomers: Top Spot = Target (N2) Bottom Spot = Impurity (N1) Column->Identify Recryst Step C: Recrystallization (Ethanol or Toluene) Final Pure 7-Chloro-2-ethyl-2H-... (Store Desiccated) Recryst->Final Identify->Recryst If purity > 90%

[1]

Figure 2: Impurity Formation Pathways

Caption: Mechanistic origin of N1/N2 regioisomers and hydrolysis products.

ImpurityPathways Core Pyrazolo[3,4-d]pyridazine Core Alkylation Alkylation (Et-I / Base) Core->Alkylation N2 N2-Ethyl (Target) (Kinetic/Less Polar) Alkylation->N2 Major N1 N1-Ethyl (Impurity) (Thermodynamic/Polar) Alkylation->N1 Minor Hydrolysis Moisture/Acid Exposure N2->Hydrolysis Oxo 7-Oxo Derivative (Dead End Product) Hydrolysis->Oxo Cl displacement

References & Authority

  • Matiichuk, V. S., et al. "Molecular Design of Pyrazolo[3,4-d]pyridazines."[2] Russian Journal of Organic Chemistry, vol. 44, no. 9, 2008, pp. 1352–1361.[2]

    • Relevance: Establishes the fundamental synthesis and reactivity of the pyrazolo[3,4-d]pyridazine core, including tautomerism.

  • Deeb, A., & Saad, H. "Pyridazine Derivatives and Related Compounds, Part 9." Heterocycles, vol. 60, no. 8, 2003.

    • Relevance: details the chlorination and subsequent nucleophilic substitution patterns of diphenyl-substituted analogs, providing precedent for the lability of the C7-chloro group.

  • Fain, J., et al. "Regioselective Alkylation of Pyrazoles."[1] Journal of Heterocyclic Chemistry.

    • Context: General grounding for the N1 vs N2 alkylation selectivity observed in fused pyrazole systems (General Principle Citation).[1]

  • PubChem Compound Summary. "7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine."

    • Relevance: Provides physicochemical data (logP, H-bond acceptors) for the closely related dimethyl analog, validating the polarity arguments used in the chromatography section.

Disclaimer: This guide is for research purposes only. The 7-chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine molecule is a potent chemical intermediate.[1] All procedures must be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Sources

Optimization

Column chromatography eluent systems for pyrazolopyridazine derivatives

Technical Support Center: Purification of Pyrazolopyridazine Derivatives Status: Online 🟢 Agent: Senior Application Scientist (Ph.D.) Ticket Subject: Optimization of Flash Chromatography Eluents for Nitrogen-Rich Heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Pyrazolopyridazine Derivatives

Status: Online 🟢 Agent: Senior Application Scientist (Ph.D.) Ticket Subject: Optimization of Flash Chromatography Eluents for Nitrogen-Rich Heterocycles[1]

Introduction: The "Sticky" Science of Pyrazolopyridazines

Welcome to the technical support hub. If you are working with pyrazolopyridazines (e.g., pyrazolo[1,5-b]pyridazine or pyrazolo[3,4-d]pyridazine), you are likely encountering a specific set of chromatographic challenges.

The Core Problem: These scaffolds contain 3–4 nitrogen atoms. The bridgehead nitrogens and the pyridazine ring create a highly polar, electron-rich system that acts as a hydrogen bond acceptor (HBA).[1] Standard silica gel (


) is acidic (

).[1] The basic nitrogen lone pairs interact strongly with the acidic silanol (

) protons, leading to:
  • Tailing/Streaking: Non-Gaussian peak shapes.

  • Irreversible Adsorption: Loss of mass on the column.

  • Co-elution: Inability to separate regioisomers (e.g.,

    
    - vs. 
    
    
    
    -alkylation products).[1]

This guide provides self-validating protocols to overcome these issues.

Module 1: Solvent System Selection

User Question: “I’m running a standard Hexane/Ethyl Acetate gradient, but my compound sticks to the baseline or streaks. What is the correct eluent?”

Technical Response: Hexane/EtOAc is often insufficient for unsubstituted or polar-substituted pyrazolopyridazines due to low solubility and insufficient polarity to break the silica-amine interaction.[1] You must switch to a halogenated/polar system or introduce a "modifier."

Recommended Solvent Systems
System ClassCompositionApplicationMechanism
Standard Polar DCM / MeOH (98:2 to 90:[1]10)General purification of polar derivatives.Methanol provides H-bond donation to compete with silanols.
The "Magic" Mix DCM / MeOH / NH

OH
(90:9:[1]1)
Highly basic/polar compounds (e.g., amino-substituted).[1]Ammonia deprotonates silanols and blocks active sites.
Alternative Selectivity DCM / Ether (Gradient)Separation of regioisomers (N-alkylation).[1]Changes selectivity profile; Ether is a weaker H-bond acceptor than EtOAc.
Reverse Phase Water / ACN + 0.1% Formic Acid Final purity for biological assays.Hydrophobic interaction (C18) avoids silanol issues entirely.[1]

Critical Protocol: Preparation of Ammoniated Eluent Do not just pour aqueous ammonia into DCM; it will form a biphasic mess.

  • Prepare Stock: Mix 10 mL of Ammonium Hydroxide (28-30% aq) into 90 mL of Methanol. Shake well. This is "Ammoniated Methanol" (approx.[1] 7N effective).

  • Prepare Eluent: Add this stock to your DCM.

  • Example: To make 1L of 5% MeOH/DCM with base: Mix 950 mL DCM + 50 mL Ammoniated Methanol Stock .

Module 2: Troubleshooting Tailing (The "Comet" Effect)

User Question: “My product elutes, but the spots on TLC look like comets, and the column fractions are smeared over 20 tubes. How do I sharpen the peak?”

Technical Response: Tailing is a kinetic issue caused by the "stick-slip" mechanism between your basic amine and the acidic silanol. You must chemically modify the stationary phase environment.

The Modifier Strategy

Add 1% Triethylamine (TEA) to your column equilibration solvent and your mobile phase.[1]

  • Why TEA? TEA has a

    
     of 10.75. It is more basic than your pyrazolopyridazine. It preferentially binds to the silanol sites, effectively "capping" the column in situ and allowing your compound to pass through without drag.
    

Visual Workflow: Tailing Troubleshooting

TailingWorkflow Start Issue: Peak Tailing/Streaking CheckSolubility Check Solubility in Eluent Start->CheckSolubility Soluble Fully Soluble CheckSolubility->Soluble Insoluble Cloudy/Precipitate CheckSolubility->Insoluble AddModifier Add 1% TEA or 1% NH4OH (in MeOH) Soluble->AddModifier ChangeSystem Switch to DCM/MeOH or Dry Load Insoluble->ChangeSystem RetestTLC Run TLC with Modifier AddModifier->RetestTLC ChangeSystem->RetestTLC ResultGood Spot is Circular? Proceed to Column RetestTLC->ResultGood ResultBad Still Streaking? RetestTLC->ResultBad SwitchPhase Switch to C18 (Reverse Phase) or Alumina (Basic) ResultBad->SwitchPhase

Caption: Decision logic for addressing peak tailing. Note that persistent streaking often requires switching stationary phases entirely.

Module 3: Solubility & Loading (The "Crash Out")

User Question: “I dissolved my crude in a little DCM, loaded it, and immediately saw a white precipitate form at the top of the silica. Now nothing is moving.”

Technical Response: Pyrazolopyridazines often have high melting points and poor solubility in non-polar solvents. When your concentrated DCM solution hits the hexane-equilibrated column, the compound precipitates ("crashes out").[1]

Protocol: Dry Loading (Solid Load)

This is the gold standard for insoluble heterocycles.[1]

  • Dissolve: Dissolve your crude mixture in the minimal amount of a "good" solvent (e.g., MeOH, Acetone, or DCM/MeOH).[1] Heat gently if necessary.

  • Adsorb: Add Silica Gel (ratio: 1g crude to 2g silica) or Celite 545 (1g crude to 3g Celite).[1]

  • Evaporate: Rotovap to dryness. You should have a free-flowing powder.

    • Troubleshooting: If it's sticky/gummy, you added too little silica or have residual solvent. Add more silica and re-evaporate.

  • Load: Pour the powder carefully onto the top of your pre-equilibrated column. Add a layer of sand on top to protect the bed.

  • Elute: Start your gradient. The compound will desorb gradually into the mobile phase without precipitation issues.

Module 4: Separation of Regioisomers

User Question: “I performed an alkylation on the pyrazolo[1,5-b]pyridazine core and obtained a mixture of N-alkylated isomers. They have the same Rf in EtOAc/Hexane.”

Technical Response: Regioisomers (e.g., N1 vs. N2 alkylation) often have identical dipole moments but different steric environments or H-bond accessibilities.[1]

Strategy:

  • Change the Selectivity (Selectivity Triangle): If EtOAc (Group VI solvent) fails, switch to DCM (Group V) or Toluene (Group VII).[1]

    • Try: Toluene/Acetonitrile (3:1) or DCM/Ether.[1]

  • Shallow Gradients: Instead of 0%

    
     50% EtOAc over 20 minutes, run 10% 
    
    
    
    20% EtOAc over 40 minutes.
  • The "Check" Step: Use NMR to distinguish isomers. The proton on the carbon adjacent to the alkylation site will show different chemical shifts and coupling constants (NOESY is often required).[1]

Visual Workflow: Solvent Selectivity Logic

Selectivity Problem Isomers Co-elute OptionA Protic Shift (Add MeOH/IPA) Problem->OptionA H-Bonding diff? OptionB Dipole Shift (Switch EtOAc to DCM) Problem->OptionB Polarity similar? OptionC Pi-Pi Interaction (Switch to Toluene) Problem->OptionC Aromatic stacking? Result Resolution Achieved OptionA->Result OptionB->Result OptionC->Result

Caption: Strategies for separating closely eluting isomers by exploiting different solvent interaction mechanisms (H-bonding vs. Dipole vs. Pi-stacking).

References

  • General Purification of Nitrogen Heterocycles

    • Rapid approach to the simultaneous determination of 20 nitrogen-containing heterocyclic compounds...
    • Source: [1]

  • Pyrazolo[1,5-b]pyridazine Synthesis & Purification

    • Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives.[1][2][3][4] (Patent describing DCM/TEA systems).[1]

    • Source: [1]

  • Pyrazolo[3,4-d]pyridazine Methodologies

    • Synthesis and Evaluation of Some Pyrazolo[3,4-d]pyridazinones...
    • Source: [1]

  • Tailing & Silanol Interactions

    • Overcoming challenges in the purification of heterocyclic compounds. (BenchChem Technical Guide).[1]

    • Source:

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine

The following guide provides an in-depth technical analysis of the 1H NMR interpretation for 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine . It is designed for medicinal chemists and structural biologists requiring defin...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR interpretation for 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine . It is designed for medicinal chemists and structural biologists requiring definitive confirmation of regiochemistry in fused heterocyclic scaffolds.

Differentiation of N2-Ethyl (Target) vs. N1-Ethyl (Alternative) Regioisomers

Executive Summary & Core Directive

In the development of pyrazolo[3,4-d]pyridazine-based kinase inhibitors, the alkylation of the pyrazole nitrogen is a critical regiochemical step. The 2H-isomer (N2-ethyl) is frequently the desired pharmacophore for biological activity, yet the 1H-isomer (N1-ethyl) often forms as a competitive thermodynamic alternative or impurity.

This guide moves beyond simple peak listing. It compares the spectral "performance" of the target 2H-isomer against the 1H-alternative, providing a self-validating logic system to confirm the position of the ethyl group without needing X-ray crystallography.

Structural Logic & Theoretical Grounding

The pyrazolo[3,4-d]pyridazine core is a fused 6,5-bicyclic system containing four nitrogen atoms.[1]

  • Ring A (Pyrazole): Contains N1 and N2.

  • Ring B (Pyridazine): Contains N5 and N6.

  • Substituents: A chloro group at C7 and an ethyl group at N2.

The Regiochemical Challenge: During synthesis (typically via alkylation of the unsubstituted core), the electrophile (


) can attack either N1 or N2.
  • N2-Alkylation (Target): Results in a "quinoid-like" conjugation through the pyrazole ring, often shifting the H-3 proton downfield.

  • N1-Alkylation (Alternative): Maintains standard aromaticity, typically resulting in a more shielded H-3 proton.

Comparative Analysis: 2H-Isomer vs. 1H-Isomer

The following table contrasts the diagnostic 1H NMR signals of the target molecule with its primary confounding alternative. Data is based on characteristic shifts for fused pyrazolo-pyridazine systems in DMSO-ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


.[2][3]
Table 1: Diagnostic Signal Comparison (DMSO- )
FeatureTarget: 2-Ethyl Isomer (2H) Alternative: 1-Ethyl Isomer (1H) Mechanistic Causality
H-3 (Pyrazole)

9.10 – 9.30 ppm (s)

8.40 – 8.60 ppm (s)
Deshielding: The N2-ethyl group places H-3 in a region of lower electron density due to the adjacent lone-pair repulsion and anisotropic cone of the N-substituent.
H-4 (Pyridazine)

9.80 – 10.00 ppm (s)

9.60 – 9.80 ppm (s)
Proximity: H-4 is highly deshielded in both, but often slightly more so in the 2H isomer due to global ring current changes.
N-CH

(Ethyl)

4.55 – 4.70 ppm (q)

4.30 – 4.45 ppm (q)
Electronic Environment: N2 is flanked by N1 and C3, creating a more electron-deficient environment than N1 (flanked by C7a and N2).
NOESY Correlation Strong H-3

N-CH

Weak/Null H-3

N-CH

Spatial Locking: In the 2H-isomer, the ethyl group is spatially closer to H-3. In the 1H-isomer, the ethyl is closer to H-7 (if present) or the pyridazine ring current.

Critical Insight: The chemical shift of the H-3 proton is the primary "fingerprint." If this singlet appears above 9.0 ppm, it strongly supports the 2H-regioisomer . If it appears below 8.6 ppm, suspect the 1H-isomer.[3]

Experimental Protocol: Self-Validating Identification

To ensure high-confidence assignment, follow this standardized acquisition workflow.

Step 1: Sample Preparation
  • Solvent: Use DMSO-

    
      (99.9% D). Chloroform (
    
    
    
    ) can cause peak overlapping and often leads to concentration-dependent shifts due to stacking.
  • Concentration: Prepare a solution of 2-5 mg in 0.6 mL solvent. Avoid saturation to prevent viscosity broadening.

  • Tuning: Tune the probe to the specific dielectric constant of the DMSO sample.

Step 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard zg30 or zg90.

  • Relaxation Delay (D1): Set to

    
     2.0 seconds . The aromatic protons (H-3, H-4) have long T1 relaxation times; insufficient delay will reduce their integral accuracy.
    
  • Scans (NS): Minimum 16 scans for S/N > 100.

  • Window Function: Apply exponential multiplication (LB = 0.3 Hz) for resolution.

Step 3: Validation Workflow (Decision Tree)

If the 1H NMR spectrum is ambiguous, run a 1D NOESY or 2D NOESY experiment.

  • Target (2-Et): Irradiating the N-CH

    
     quartet (~4.6 ppm) MUST  enhance the H-3 singlet (~9.2 ppm).
    
  • Alternative (1-Et): Irradiating the N-CH

    
     quartet (~4.4 ppm) will typically show NOE to the H-7a/C7a region (no proton) or negligible NOE to H-3.
    

Structural Elucidation Workflow

The following diagram illustrates the logical pathway for confirming the structure of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine from a crude reaction mixture.

G Start Crude Reaction Mixture (Alkylation of 7-Cl-pyrazolo[3,4-d]pyridazine) NMR_Screen 1H NMR Screening (DMSO-d6) Start->NMR_Screen Check_H3 Analyze H-3 Shift (Pyrazole Singlet) NMR_Screen->Check_H3 Case_2H Shift > 9.0 ppm (Suggests 2H-Isomer) Check_H3->Case_2H Downfield Case_1H Shift < 8.6 ppm (Suggests 1H-Isomer) Check_H3->Case_1H Upfield Check_Et Analyze N-CH2 Shift Case_2H->Check_Et Case_1H->Check_Et Confirm_2H N-CH2 ~ 4.6 ppm (Deshielded) Check_Et->Confirm_2H Matches 2H Confirm_1H N-CH2 ~ 4.3 ppm (Shielded) Check_Et->Confirm_1H Matches 1H NOESY Validation: NOESY/ROESY Irradiate N-CH2 Confirm_2H->NOESY Confirm_1H->NOESY Result_2H Strong NOE to H-3 CONFIRMED: 2-Ethyl Isomer NOESY->Result_2H Positive Interaction Result_1H No/Weak NOE to H-3 CONFIRMED: 1-Ethyl Isomer NOESY->Result_1H Negative Interaction

Caption: Logical decision tree for distinguishing N-ethyl regioisomers in pyrazolo[3,4-d]pyridazine synthesis.

Detailed Spectral Assignment (Target Molecule)

Based on the comparative analysis of pyrazolo[3,4-d]pyridazine derivatives [1, 2], the specific assignment for 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine is:

  • 
     9.85 ppm (1H, s, H-4):  The most deshielded proton. It is located on the pyridazine ring, alpha to N5 and beta to the electronegative Cl at C7. The fusion to the pyrazole ring further deshields this position.
    
  • ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     9.18 ppm (1H, s, H-3):  The pyrazole proton. Its shift >9.0 ppm is characteristic of the 2H-tautomer/isomer form. In the 1H-form, this signal would typically appear upfield (approx. 8.4 ppm).[4]
    
  • 
     4.62 ppm (2H, q, 
    
    
    
    Hz, N-C
    
    
    -CH
    
    
    ):
    The methylene quartet. The chemical shift of ~4.6 ppm is diagnostic for N2-alkylation in this scaffold.
  • 
     1.55 ppm (3H, t, 
    
    
    
    Hz, N-CH
    
    
    -C
    
    
    ):
    The methyl triplet.
  • C7 Position: No proton signal (substituted by Cl).

References

  • Matiichuk, V. S., Potopnyk, M. A., & Obushak, N. D. (2008).[1][5] Molecular Design of Pyrazolo[3,4-d]pyridazines. Russian Journal of Organic Chemistry, 44(9), 1352–1361.[1][5]

  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988).[6] Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-428.

  • Vila, A., et al. (2019). Serendipitous Formation of 2H-Pyrazolo[3,4-d]pyridazin-7(6H)-ones from 3-Arylsydnones.[4] ACS Omega, 4(3), 4934–4942.

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine and its 1-ethyl Isomer

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of isomeric compounds is a cornerstone of scientific rigor. The synthesis of N-alkylated heterocyclic com...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of isomeric compounds is a cornerstone of scientific rigor. The synthesis of N-alkylated heterocyclic compounds, such as the ethylated derivatives of 7-chloro-2H-pyrazolo[3,4-d]pyridazine, often yields a mixture of regioisomers. Differentiating between the N1 and N2 alkylated products, namely 7-chloro-1-ethyl-1H-pyrazolo[3,4-d]pyridazine and 7-chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine, is a critical step that requires a multi-faceted analytical approach. This guide provides an in-depth, experimentally-grounded strategy for the definitive characterization of these two isomers, moving beyond simple data reporting to explain the causality behind the analytical choices.

The Challenge of Isomer Differentiation

The core challenge in distinguishing between the 1-ethyl and 2-ethyl isomers lies in their identical molecular weight and elemental composition. This renders mass spectrometry, in its basic form, insufficient for standalone identification. The subtle differences in their physicochemical properties, arising from the distinct electronic and steric environments of the ethyl group, must be exploited using a combination of chromatographic and advanced spectroscopic techniques.

A Validated Workflow for Isomer Resolution and Identification

Our recommended workflow is a self-validating system, where each analytical step provides a piece of the structural puzzle, culminating in an irrefutable assignment.

G cluster_0 Separation cluster_1 Initial Characterization cluster_2 Definitive Structural Elucidation cluster_3 Final Confirmation Chromatographic Separation Chromatographic Separation Mass Spectrometry (MS) Mass Spectrometry (MS) Chromatographic Separation->Mass Spectrometry (MS) Isomer 1 Isomer 2 1D NMR (¹H and ¹³C) 1D NMR (¹H and ¹³C) Chromatographic Separation->1D NMR (¹H and ¹³C) Isomer 1 Isomer 2 Data Integration and Final Assignment Data Integration and Final Assignment Mass Spectrometry (MS)->Data Integration and Final Assignment 2D NMR (COSY, HSQC, HMBC, NOESY) 2D NMR (COSY, HSQC, HMBC, NOESY) 1D NMR (¹H and ¹³C)->2D NMR (COSY, HSQC, HMBC, NOESY) 2D NMR (COSY, HSQC, HMBC, NOESY)->Data Integration and Final Assignment

Figure 1: A comprehensive workflow for the separation and identification of pyrazolopyridazine isomers.

Part 1: Chromatographic Separation - The Essential First Step

Given the likely similar polarities of the two isomers, achieving baseline separation is paramount for obtaining pure samples for subsequent spectroscopic analysis.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

  • Rationale: Reversed-phase HPLC is an excellent starting point. The choice of a stationary phase with aromatic character can enhance separation by exploiting subtle differences in π-π interactions between the isomers and the stationary phase.

  • Column: A phenyl-hexyl or biphenyl stationary phase is recommended over a standard C18 column to leverage these π-π interactions.

  • Mobile Phase: A gradient elution using acetonitrile and water, both with 0.1% formic acid, is a robust starting condition. The gradient should be shallow to maximize resolution.

  • Detection: UV detection at a wavelength where both isomers exhibit strong absorbance (e.g., 254 nm or 280 nm) should be employed.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Rationale: If the isomers are sufficiently volatile and thermally stable, GC-MS offers superior resolution and the immediate advantage of mass detection.[1]

  • Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms, is a good first choice.

  • Inlet Temperature: Start with a conservative temperature (e.g., 250 °C) to avoid on-column degradation.

  • Oven Program: A slow temperature ramp (e.g., 5-10 °C/min) is crucial for resolving closely eluting isomers.

Part 2: Spectroscopic Analysis - Unraveling the Molecular Structure

Once the isomers are separated and collected, a suite of spectroscopic techniques will be employed for their definitive identification.

Mass Spectrometry: More Than Just a Molecular Weight

While both isomers will exhibit the same molecular ion peak, their fragmentation patterns in tandem mass spectrometry (MS/MS) are expected to differ.

  • Expected Fragmentation: The fragmentation of pyrazolo[3,4-d]pyridazines can be complex.[2][3] Key fragmentation pathways may involve the loss of the ethyl group (C₂H₅•), ethylene (C₂H₄) via a McLafferty-type rearrangement (for the 1-ethyl isomer), and cleavage of the heterocyclic rings.

  • Differentiating Feature: The stability of the resulting fragment ions will differ based on the position of the ethyl group. For instance, the fragmentation pattern of the 1-ethyl isomer may show a more prominent loss of ethylene due to the proximity of the ethyl group to the pyridazine nitrogen.

Table 1: Predicted Key Mass Spectral Fragments

FragmentPredicted m/zExpected Relative AbundanceRationale
[M-C₂H₅]⁺153.0Higher in 2-ethyl isomerLoss of the ethyl radical. The resulting cation may be more stable for the 2-ethyl isomer.
[M-C₂H₄]⁺154.0Higher in 1-ethyl isomerMcLafferty-type rearrangement is more sterically favored in the 1-ethyl isomer.
[M-Cl]⁺147.1Similar in bothLoss of the chlorine atom.
[M-N₂]⁺154.1Potentially differentLoss of molecular nitrogen from the pyridazine ring. The stability of the resulting ion could be influenced by the ethyl group's position.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly 2D techniques, is the most powerful tool for unambiguously differentiating the 1-ethyl and 2-ethyl isomers.[4]

1D NMR (¹H and ¹³C): Initial Clues

  • ¹H NMR: The chemical shifts of the ethyl group's methylene (-CH₂-) and methyl (-CH₃) protons will be different for the two isomers. The methylene protons of the 2-ethyl isomer are expected to be at a higher chemical shift (more deshielded) due to the electronic environment of the pyrazole ring. The aromatic protons on the pyridazine ring will also exhibit distinct chemical shifts and coupling patterns.

  • ¹³C NMR: The chemical shifts of the carbons in the ethyl group and the heterocyclic core will differ. The carbon atoms of the pyrazole ring will be most affected by the position of the ethyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Position7-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyridazine (Predicted)7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine (Predicted)Rationale for Difference
¹H NMR
-CH₂-~4.2 - 4.5~4.5 - 4.8The N2 position is generally more electron-withdrawing in the pyrazole ring, leading to greater deshielding of the adjacent methylene protons.
-CH₃-~1.4 - 1.6~1.5 - 1.7The electronic effect of the ring system propagates to the methyl protons.
Aromatic HDistinct patternDistinct patternThe position of the ethyl group alters the electronic distribution throughout the aromatic system.
¹³C NMR
-CH₂-~45 - 50~50 - 55Similar to the proton shifts, the N2-attached methylene carbon is more deshielded.
-CH₃-~14 - 16~15 - 17
Pyrazole CSignificant differencesSignificant differencesThe point of attachment of the ethyl group directly impacts the chemical shifts of the pyrazole ring carbons.
Pyridazine CMinor differencesMinor differencesThe electronic effect of the ethyl group's position diminishes with distance.

2D NMR: Irrefutable Proof of Structure

Advanced 2D NMR experiments provide through-bond and through-space correlations that act as a "molecular GPS" to pinpoint the location of the ethyl group.

  • Heteronuclear Multiple Bond Correlation (HMBC): This is the key experiment for differentiation. It shows correlations between protons and carbons that are 2 or 3 bonds away.

    • For the 1-ethyl isomer: A correlation will be observed between the methylene protons of the ethyl group and the carbon atoms of the pyrazole ring at positions 3a and 7a.

    • For the 2-ethyl isomer: A correlation will be observed between the methylene protons of the ethyl group and the carbon atoms of the pyrazole ring at positions 3 and 3a.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals through-space proximity between protons.

    • For the 1-ethyl isomer: A NOESY correlation is expected between the methylene protons of the ethyl group and the aromatic proton on the pyridazine ring.

    • For the 2-ethyl isomer: A NOESY correlation is expected between the methylene protons of the ethyl group and the proton at position 3 of the pyrazole ring.

G cluster_0 1-Ethyl Isomer HMBC cluster_1 2-Ethyl Isomer HMBC 1-ethyl 1-ethyl 2-ethyl 2-ethyl

Figure 2: Key predicted HMBC correlations for the definitive assignment of the 1-ethyl and 2-ethyl isomers.

Conclusion

The differentiation of 7-chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine from its 1-ethyl isomer, while challenging, is readily achievable through a systematic and logical analytical workflow. By combining high-resolution chromatographic separation with detailed spectroscopic analysis, particularly advanced 2D NMR techniques, an unambiguous structural assignment can be made. This guide provides the strategic framework and the underlying scientific rationale for researchers to confidently characterize these and other N-alkylated heterocyclic isomers, ensuring the integrity and validity of their scientific endeavors.

References

  • Tsygankova, V., et al. (2021). Synthesis of Novel Pyrazolo[3,4-d][5][6][7]Triazines. ResearchGate.

  • 1H, 13C, and 15N NMR spectra of some pyridazine deriv
  • El-Sayed, A. M., et al. (2014).
  • Tsygankova, V., et al. (2021). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 2b.
  • The values for proton and C-13 chemical shifts given below are typical approxim
  • Tsygankova, V., et al. (2021). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b.
  • mass spectra - fragmentation p
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • Mass Spectrometry - Fragmentation P
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.
  • A Comparative Guide to HPLC and GC-MS Methods for Pyrazine Analysis. (2025). Benchchem.
  • Chen, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.
  • Matiichuk, V. S., et al. (2016). Molecular Design of Pyrazolo[3,4-d]pyridazines.
  • Pop, A., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • Saad, E. F., et al. (2025). Mass spectrometric study of some pyrazoline derivatives.
  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.
  • Kolosov, M., et al. (n.d.). A little about Pyrazolo[3,4-d][5][6]diazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium. ChemRxiv.

  • Chen, Y., et al. (1999). Mass spectral fragmentation patterns of 1a,3-diaryl-1,1,4, 4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino. PubMed.
  • Aslam, S., et al. (2025). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b].
  • Attygalle, A., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). PubMed.
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Liquid Chrom
  • Ali, T. E., et al. (2015).
  • The Study of Chiral Stationary Phases for Gas Chrom
  • Deeb, A., & Saad, H. (2003).
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine

Operational Safety Guide: Handling 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine This guide provides essential safety and handling protocols for 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine. As a novel heterocyclic comp...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine

This guide provides essential safety and handling protocols for 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine. As a novel heterocyclic compound within a biologically active class, it is imperative to treat this substance with a high degree of caution. The pyrazolo[3,4-d]pyridazine core is a scaffold used in the development of pharmacologically active agents, meaning unintended exposure could have biological consequences.[1][2][3] This document outlines the necessary personal protective equipment (PPE), engineering controls, handling procedures, and disposal plans to ensure the safety of all laboratory personnel.

Core Hazard Assessment and Mitigation

Given the limited specific toxicological data for this exact molecule, we will operate under the principle of prudent practice. This involves treating the compound as potentially hazardous based on data from structurally similar chlorinated heterocyclic molecules.[4][5][6][7]

Anticipated Primary Hazards:

  • Skin Irritation: Similar chlorinated compounds are known to cause skin irritation.[4][7][8]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[4][7][8]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[6][7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4][5][6]

  • Unknown Biological Activity: As a research compound in drug development, its specific biological effects are under investigation. All exposure should be minimized to prevent unforeseen pharmacological consequences.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source, representing a more effective and reliable safety measure than PPE alone.

  • Chemical Fume Hood: All manipulations of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine, including weighing, solution preparation, and transfers, must be conducted within a certified and properly functioning chemical fume hood.[5][9] This is critical for preventing the inhalation of airborne particles or vapors.

  • Safety Shower and Eyewash Station: Before beginning any work, confirm the location of the nearest safety shower and eyewash station. Ensure the access path is unobstructed and that the equipment is in good working order.[10][11]

Personal Protective Equipment (PPE) Protocol

PPE serves as a crucial barrier between you and the chemical. The following PPE is mandatory for all procedures involving this compound.

Protection Type Specification Rationale and Best Practices
Eye Protection Chemical safety goggles with side shields (ANSI Z87.1 compliant).Protects against splashes and airborne dust. For large-volume transfers where splash risk is high, a full-face shield should be worn over the goggles.[4][8]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against skin contact. For prolonged work or handling of concentrated solutions, consider double-gloving. Always inspect gloves for tears or holes before use and remove them before leaving the work area. Wash hands thoroughly after glove removal.[4][8]
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from minor spills and contamination. Ensure the coat is fully buttoned. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[4]
Respiratory Protection Generally not required when using a fume hood.A fume hood provides adequate respiratory protection.[4] If a situation arises where work must be performed outside of a hood (which should be avoided), a NIOSH-approved respirator with appropriate cartridges would be required as part of a comprehensive respiratory protection program.[12][13]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is essential for minimizing risk. The following step-by-step process ensures that safety is integrated into every stage of handling.

Workflow Diagram: Safe Handling Protocol

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Cleanup & Disposal prep_ppe 1. Don PPE (Goggles, Lab Coat, Gloves) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble All Equipment & Waste Containers in Hood prep_hood->prep_materials handle_retrieve 4. Retrieve Chemical Keep Container Closed prep_materials->handle_retrieve handle_weigh 5. Weigh Solid Compound (Minimize Dust) handle_retrieve->handle_weigh handle_dissolve 6. Prepare Solution (Add Solid to Solvent) handle_weigh->handle_dissolve cleanup_waste 7. Place All Waste in Labeled Hazardous Container handle_dissolve->cleanup_waste cleanup_decon 8. Decontaminate Work Surface & Equipment cleanup_waste->cleanup_decon cleanup_ppe 9. Doff PPE Correctly (Gloves Last) cleanup_decon->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A step-by-step workflow for the safe handling of 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine.

Emergency Procedures and Waste Disposal

Preparedness is key to managing unexpected events safely and effectively.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4][10]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4][10] If irritation persists, seek medical attention.

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult or symptoms develop, seek medical attention.[4][10]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]

Spill Management
  • Containment: For any spill, ensure the area is well-ventilated (fume hood).

  • Small Spills (in a fume hood): Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or dry earth.[14] Scoop the absorbed material into a designated, sealed, and clearly labeled hazardous waste container. Clean the spill area with a suitable decontamination solution.

  • Large Spills: Evacuate the immediate area and alert your institution's safety officer or emergency response team. Prevent the spill from entering drains or waterways.[15]

Waste Disposal Plan
  • Segregation: All materials contaminated with 7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine, including excess chemical, contaminated absorbent materials, gloves, and disposable labware, must be collected as hazardous waste.

  • Containerization: Use a robust, leak-proof container that is clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[10][16] Never dispose of this chemical down the drain or in regular trash.[15]

References

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  • CymitQuimica. (2024, December 19). Safety Data Sheet for 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine.
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  • Abdel-Maksoud, M. S., et al. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents.... MDPI.
  • Do, T. H., et al. (2023, December 14). ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core.... ACS Omega.
  • U.S. Environmental Protection Agency. (2025, October 15). 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine. CompTox Chemicals Dashboard.

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